CDK7-IN-2 hydrochloride hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H42ClN7O4 |
|---|---|
Molecular Weight |
552.1 g/mol |
IUPAC Name |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1 |
InChI Key |
XHTUBUFFXLGQAJ-STEWLIJWSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CDK7-IN-2 Hydrochloride Hydrate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating cell cycle progression and gene transcription, processes that are frequently dysregulated in cancer.[1][2][3] CDK7 is often overexpressed in a wide range of malignancies, including breast, lung, gastric, and colorectal cancers, and its elevated expression is frequently associated with a poor prognosis.[1][4][5] CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7, designed to disrupt these fundamental cellular processes and exert anti-cancer activity.[6][7][8][9] This document provides an in-depth technical overview of the mechanism of action of CDK7 inhibition in cancer cells, supported by quantitative data from representative CDK7 inhibitors, detailed experimental protocols, and pathway visualizations.
The Dual Role of CDK7 in Cellular Proliferation and Transcription
CDK7 is a unique serine/threonine kinase that functions as a master regulator through two distinct mechanisms:
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the T-loop phosphorylation and subsequent activation of key cell cycle CDKs, namely CDK1, CDK2, CDK4, and CDK6.[1][2][10] This activation is essential for driving cells through the various phases of the cell cycle.[1]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[2][3] In this capacity, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7).[11][12] This phosphorylation is critical for releasing Pol II from the promoter, initiating transcription, and ensuring productive elongation.[1][13]
Given that cancer is characterized by uncontrolled cell proliferation and a high dependency on the transcription of oncogenes, CDK7's central role in both processes makes it an attractive target for therapeutic intervention.[1][2]
Mechanism of Action of CDK7 Inhibition
By inhibiting the kinase activity of CDK7, compounds like this compound simultaneously disrupt both cell cycle progression and transcription, leading to potent anti-tumor effects.
Transcriptional Disruption
Inhibition of CDK7 prevents the phosphorylation of the Pol II CTD. This leads to a failure of transcription initiation and promoter escape, causing a widespread disruption of gene expression.[1][2] Cancer cells are particularly vulnerable to this effect because they often rely on "super-enhancers" to drive high-level expression of key oncogenes, such as MYC.[1][11] The inhibition of CDK7 leads to the preferential suppression of these super-enhancer-associated genes, effectively "starving" the cancer cells of the oncogenic signals they require for survival and growth.[1][4] Furthermore, CDK7 inhibition can also indirectly prevent the activation of CDK9, a kinase required for transcriptional elongation, further compounding the anti-transcriptional effects.[12][14]
Cell Cycle Arrest
By inhibiting CDK7's CAK function, CDK7-IN-2 prevents the activation of CDK1, CDK2, CDK4, and CDK6.[1] The lack of active CDKs stalls the cell cycle machinery.
-
G1 Arrest: Inhibition of CDK4, CDK6, and subsequently CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, blocking the transition from the G1 to the S phase.[1]
-
G2/M Arrest: Inhibition of CDK1 activation prevents cells from entering mitosis.[1]
This dual blockade at different cell cycle checkpoints effectively halts the proliferation of cancer cells and can ultimately trigger apoptosis.[2]
Quantitative Data on CDK7 Inhibitors
While specific quantitative data for this compound is proprietary, data from other well-characterized selective CDK7 inhibitors demonstrate the potency of targeting this kinase.
Table 1: Inhibitory Activity of Representative CDK7 Inhibitors
| Compound | Type | Target | IC50 (nM) | Cancer Model | Reference |
|---|---|---|---|---|---|
| BS-181 | Non-covalent | CDK7 | - | Osteosarcoma (KHOS) | [15] |
| 1750 | |||||
| CDK7 | 2320 | Osteosarcoma (U2OS) | [15] | ||
| TG02 | Non-covalent | CDK7 | 37 | Hematological Malignancies | [16] |
| CDK2 | 5 | [16] | |||
| CDK9 | 3 | [16] | |||
| THZ1 | Covalent | CDK7 | KD value | T-cell Acute Lymphoblastic Leukemia | [17] |
| SY-1365 | Covalent | CDK7 | Potent | Ovarian & Breast Cancer |[18] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from preclinical studies on various cancer types.[15][16][17][18]
Key Experimental Protocols for Evaluating CDK7 Inhibitors
The following protocols outline standard methodologies used to characterize the mechanism of action of a CDK7 inhibitor like CDK7-IN-2.
Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the effect of the inhibitor on cancer cell viability and calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, Jurkat) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours (MTT) or 10 minutes (CellTiter-Glo®). For MTT, a solubilization solution is added subsequently.
-
Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Western Blot Analysis of Target Engagement
-
Objective: To confirm target engagement by assessing the phosphorylation status of CDK7 substrates (Pol II, other CDKs) and downstream markers of apoptosis.
-
Methodology:
-
Treatment and Lysis: Treat cells with the inhibitor for a defined period (e.g., 4-6 hours).[17] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Pol II (Ser5), p-Pol II (Ser7), p-CDK1 (Thr161), p-CDK2 (Thr160), total Pol II, total CDKs, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of the inhibitor on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at 1x and 5x the IC50 concentration for 24-48 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound represents a targeted therapeutic strategy against cancer by leveraging the dual dependencies of malignant cells on transcription and cell cycle progression. By inhibiting the kinase activity of CDK7, this compound is designed to induce a cascade of events including the suppression of key oncogenic transcripts and a robust cell cycle arrest, culminating in cancer cell apoptosis. The preclinical data from other selective CDK7 inhibitors strongly support this mechanism of action and underscore the therapeutic potential of this drug class. Further investigation through the experimental protocols detailed herein will continue to elucidate the precise anti-tumor effects of CDK7-IN-2 and guide its clinical development.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 5. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 8. CDK7-IN-2 (hydrochloride hydrate) - Immunomart [immunomart.org]
- 9. xcessbio.com [xcessbio.com]
- 10. news-medical.net [news-medical.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
transcriptional inhibition by CDK7-IN-2 hydrochloride hydrate
An In-Depth Technical Guide to Transcriptional Inhibition by CDK7-IN-2 Hydrochloride Hydrate
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1] It is a serine/threonine kinase that forms a trimeric complex with Cyclin H and MAT1, which is known as the CDK-activating kinase (CAK).[1] This complex phosphorylates and activates other CDKs, such as CDK1 and CDK2, driving the cell cycle.[2][3] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[4][5][6]
Given the frequent dysregulation of both the cell cycle and transcription in cancer, inhibiting CDK7 presents a compelling strategy to halt tumor growth. This compound is a potent and selective inhibitor of CDK7, demonstrating significant anti-cancer properties by disrupting these core cellular functions.[7][8] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to CDK7-IN-2 and the broader class of CDK7 inhibitors.
Mechanism of Action
CDK7-IN-2 exerts its therapeutic effects by inhibiting the kinase activity of CDK7, which leads to two primary downstream consequences: transcriptional repression and cell cycle disruption.[8]
Transcriptional Repression
The primary anti-cancer mechanism of CDK7 inhibition is the suppression of aberrant transcriptional programs that drive tumor growth and survival. CDK7's role in transcription is multifaceted:
-
Phosphorylation of RNA Polymerase II: As a component of the TFIIH complex, CDK7 phosphorylates the serine residues at positions 5 and 7 (Ser5/7) of the RNA Polymerase II C-terminal domain (CTD).[1][4] This phosphorylation event is essential for dissolving Pol II clusters, facilitating promoter clearance, and initiating transcription.[4] Inhibition of CDK7 blocks this process, leading to a global disruption of transcription initiation.[8]
-
Activation of Transcriptional CDKs: CDK7 acts as a "master regulator" of other transcriptional kinases, including CDK9, CDK12, and CDK13, by phosphorylating their T-loops.[9][10] CDK9, as part of the positive transcription elongation factor b (P-TEFb), is required to release paused Pol II and promote productive elongation.[4][9] By preventing the activation of these kinases, CDK7 inhibitors indirectly suppress transcriptional elongation.[1]
-
Targeting Super-Enhancers: Many cancers, particularly those driven by oncogenic transcription factors like MYC, are highly dependent on super-enhancers—large clusters of enhancers that drive high-level expression of key oncogenes.[6][11] The transcription of genes associated with super-enhancers is exquisitely sensitive to CDK7 inhibition.[6][9] Inhibitors like CDK7-IN-2 can, therefore, selectively downregulate critical oncogenes such as MYC and BCL2.[8][11]
Cell Cycle Disruption
As the core component of the CDK-activating kinase (CAK), CDK7 is responsible for the T-loop phosphorylation and subsequent activation of cell cycle CDKs.[2][9]
-
G1/S Arrest: CDK7 activates CDK2 by phosphorylating it on Threonine 160 (Thr160).[9] Active CDK2 is necessary for the G1 to S phase transition. Inhibition of CDK7 prevents CDK2 activation, leading to cell cycle arrest at the G1/S checkpoint.[8]
-
G2/M Arrest: CDK7 also activates CDK1 (on Thr161), the master regulator of mitosis.[9] Blocking CDK7 activity impairs CDK1 activation, disrupting entry into mitosis and causing a G2/M arrest.[8][12]
Quantitative Data Presentation
The following tables summarize the quantitative data for CDK7-IN-2 and other relevant CDK7 inhibitors based on available preclinical research.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes | Source |
| CDK7-IN-2 | CDK7 | 9.7 | Highly selective over other CDKs. | [8] |
| CDK2 | 1,300 | >130-fold selective vs. CDK2. | [8] | |
| CDK9 | 3,020 | >310-fold selective vs. CDK9. | [8] | |
| THZ1 | CDK7 | Low nM | Covalent inhibitor; also inhibits CDK12 at higher concentrations. | [13] |
| ICEC0942 | CDK7 | N/A | Median GI₅₀ of 250 nM across NCI-60 cell lines. | [9] |
Table 2: Cellular Activity of CDK7 Inhibitors
| Cancer Type | Cell Line | Compound | Effect | Details | Source |
| Triple-Negative Breast Cancer | MDA-MB-231 | CDK7-IN-2 | 80% reduction in viability | 72-hour treatment | [8] |
| Ovarian Cancer | OVCAR-3 | CDK7-IN-2 | 80% reduction in viability | 72-hour treatment | [8] |
| Multiple Myeloma | H929, AMO1, MM1S | YKL-5-124 | Apoptosis and reduced viability | Dose-dependent induction of apoptosis. | [5][11] |
| Gastric Cancer | Various | THZ2 | G2/M arrest and apoptosis | Concentration-dependent effects. | [12] |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | THZ1 | Apoptosis, cell cycle arrest | Disproportionately affects RUNX1 transcription. | [6][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK7 inhibitors. Below are protocols for key experiments commonly cited in the literature.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of the purified CDK7/Cyclin H/MAT1 complex.
-
Objective: To determine the IC₅₀ value of CDK7-IN-2.
-
Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, kinase buffer, ATP (with radiolabeled γ-³²P-ATP), substrate (e.g., a peptide derived from RNA Polymerase II CTD), CDK7-IN-2, and a phosphocellulose filter plate.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the CDK7 enzyme complex with the diluted inhibitor in kinase buffer and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP mixture and the CTD peptide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate multiple times to remove unincorporated γ-³²P-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability Assay (CTG Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Objective: To measure the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ in cancer cell lines.
-
Materials: Cancer cell lines, culture medium, 96-well plates, CDK7-IN-2, and a commercial cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of CDK7-IN-2 (and a DMSO vehicle control) for a specified duration (e.g., 72 hours).[8]
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC₅₀/GI₅₀ value.[5]
-
Western Blotting
This technique is used to detect changes in protein levels and phosphorylation status following inhibitor treatment.
-
Objective: To assess the inhibition of CDK7 activity by measuring the phosphorylation of its substrates (e.g., Pol II CTD, CDK1, CDK2) and the levels of downstream effector proteins (e.g., MYC).
-
Materials: Treated cells, RIPA lysis buffer with protease and phosphatase inhibitors, SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-phospho-CDK2 Thr160, anti-MYC, anti-GAPDH), and HRP-conjugated secondary antibodies.[14]
-
Procedure:
-
Treat cells with CDK7-IN-2 for a specified time (e.g., 2-6 hours for phosphorylation events).[11]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound () for sale [vulcanchem.com]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Cyclin-dependent kinase 7 inhibitor THZ2 inhibits the growth of human gastric cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation [frontiersin.org]
A Technical Guide to CDK7-IN-2 Hydrochloride Hydrate: A Potent and Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7, showing promise as a valuable tool for cancer research and potential therapeutic development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and a summary of its biological activity. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate its application in a research setting.
Introduction to CDK7 and Its Role in Cancer
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex. The CAK complex is a central regulator of cell cycle progression through the phosphorylation and activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. Dysregulation of these cell cycle CDKs is a hallmark of many cancers, leading to uncontrolled cell proliferation.
Beyond its role in cell cycle control, CDK7 is also a component of the general transcription factor TFIIH. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription. By inhibiting CDK7, it is possible to disrupt the transcriptional machinery that drives the expression of key oncogenes, such as MYC, making it a highly attractive target for cancer therapy. The dual inhibition of cell cycle progression and oncogenic transcription provides a powerful two-pronged attack on cancer cells.
This compound is a small molecule inhibitor designed to selectively target CDK7. Its chemical name is (E)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidin-3-yl 4-((3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)piperidine-1-carboxylate hydrochloride hydrate. This compound is under investigation for its anti-cancer properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (E)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidin-3-yl 4-((3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)piperidine-1-carboxylate hydrochloride hydrate |
| Molecular Formula | C₂₆H₄₂ClN₇O₄ |
| Molecular Weight | 552.11 g/mol |
| CAS Number | 2326428-24-2 |
| Appearance | A solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
This compound functions as a selective inhibitor of CDK7. While the exact binding mode is not extensively published, it is understood to compete with ATP for binding to the kinase domain of CDK7. This inhibition leads to two primary downstream effects:
-
Inhibition of Cell Cycle Progression: By blocking the CDK-activating kinase (CAK) activity of CDK7, CDK7-IN-2 prevents the phosphorylation and activation of cell cycle CDKs (CDK1, CDK2, CDK4/6). This leads to cell cycle arrest, primarily at the G1/S transition.
-
Inhibition of Transcription: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. Inhibition of this activity by CDK7-IN-2 prevents transcription initiation and elongation, leading to a global downregulation of gene expression, with a particularly strong effect on genes with super-enhancers, which are often oncogenes.
The following diagram illustrates the dual role of CDK7 and the points of inhibition by CDK7-IN-2.
Biological Activity and Selectivity
The following table summarizes the reported anti-proliferative activity (GI50 values) of a compound with the same chemical structure as CDK7-IN-2 in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| Jurkat | T-cell acute lymphoblastic leukemia | < 100 |
| HCT116 | Colorectal carcinoma | < 100 |
| Kelly | Neuroblastoma | < 100 |
Data is derived from patent WO2016105528A2 for an exemplary compound with the structure corresponding to CDK7-IN-2.
For context, other well-characterized selective CDK7 inhibitors have demonstrated high potency for CDK7 with significant selectivity over other kinases. For example, the related covalent inhibitor YKL-5-124 has an IC50 of 9.7 nM for CDK7, while being significantly less potent against CDK2 (1300 nM) and CDK9 (3020 nM). It is anticipated that CDK7-IN-2 possesses a similar selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of CDK7-IN-2 on the enzymatic activity of purified CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of CDK7-IN-2 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK7/Cyclin H/MAT1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near its Km for CDK7.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This assay measures the effect of CDK7-IN-2 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of CDK7-IN-2 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells for each treatment compared to the vehicle control and determine the GI50/IC50 value.
Western Blotting for Phospho-Target Inhibition
This method is used to confirm the on-target activity of CDK7-IN-2 in cells by measuring the phosphorylation status of CDK7 substrates.
Materials:
-
Cancer cell line of interest
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II CTD, anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of CDK7-IN-2 or DMSO for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of CDK7-IN-2 on the phosphorylation of its targets.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CDK7. Its potency and selectivity make it a useful tool for elucidating the roles of CDK7 in cell cycle regulation and transcription in various cancer models. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this inhibitor in their own systems. Further characterization of its in vivo efficacy and safety profile will be necessary to determine its full therapeutic potential.
Technical Guide: The Impact of Selective CDK7 Inhibition on RNA Polymerase II Phosphorylation
An In-depth Analysis for Researchers and Drug Development Professionals
Disclaimer: This technical guide focuses on the molecular effects of potent and selective Cyclin-dependent kinase 7 (CDK7) inhibitors on RNA Polymerase II (RNAPII) phosphorylation. Due to the limited availability of public research data specifically for CDK7-IN-2 hydrochloride hydrate, this document synthesizes findings from extensively studied selective CDK7 inhibitors such as THZ1, YKL-5-124, and SY-5609. The mechanisms and effects described herein are representative of the expected activity of potent and selective CDK7 inhibitors like CDK7-IN-2.[1][2][3][4][5][6]
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme with dual functionality in regulating cellular transcription and cell cycle progression. As a core component of the general transcription factor IIH (TFIIH), CDK7 is the primary kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation and elongation. Selective inhibition of CDK7 presents a promising therapeutic strategy in oncology by disrupting these fundamental processes. This guide provides a detailed examination of how selective CDK7 inhibitors modulate RNAPII CTD phosphorylation, leading to downstream effects on transcription, cell cycle arrest, and apoptosis. We present quantitative data from key studies, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers in oncology and drug development.
The Role of CDK7 in RNA Polymerase II Function
The largest subunit of RNAPII, RPB1, features a unique C-terminal domain (CTD) composed of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷.[7] The phosphorylation state of this domain dynamically changes throughout the transcription cycle, acting as a scaffold to recruit various factors for transcription and RNA processing.
CDK7 plays a central role in this "CTD code" in two main ways:
-
Direct Phosphorylation: As part of the TFIIH complex, CDK7 directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats.[8][9] Ser5 phosphorylation (Ser5-P) is a key signal for promoter escape, transcription initiation, and the recruitment of the 5' mRNA capping machinery.[8][10] Ser7 phosphorylation is also involved in transcription initiation and the processing of certain RNAs.[9]
-
Indirect Phosphorylation (via CDK9): CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, including CDK9.[10][11][12] Activated CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb), is the primary kinase responsible for phosphorylating Serine 2 (Ser2) of the CTD. Ser2 phosphorylation is a hallmark of productive transcript elongation.[10]
Selective inhibition of CDK7 is therefore hypothesized to disrupt this entire cascade, leading to a global shutdown of transcription, particularly at genes highly dependent on continuous transcriptional output, such as oncogenes.
Quantitative Effects of Selective CDK7 Inhibition
The development of potent and selective CDK7 inhibitors has enabled precise dissection of its function. The following tables summarize key quantitative data from studies on representative inhibitors.
Table 1: Potency and Cellular Activity of Representative CDK7 Inhibitors
| Compound | Target(s) | IC50 (Biochemical Assay) | Cell Viability IC50 (Example Cell Line) | Reference(s) |
| THZ1 | Covalent CDK7, CDK12/13 | CDK7: ~3.2 nM | ~12.5 nM (Jurkat T-ALL) | [8][13] |
| YKL-5-124 | Covalent CDK7 | CDK7: ~1.9 nM | ~50 nM (HAP1) | [13] |
| SY-5609 | Non-covalent CDK7 | CDK7: 29 nM | ~47 nM (Ovarian Cancer Cells) | [7][14] |
Table 2: Effect of CDK7 Inhibition on RNAPII CTD Phosphorylation
| Inhibitor | Cell Line | Treatment | Effect on p-Ser5 | Effect on p-Ser2 | Effect on p-Ser7 | Reference(s) |
| THZ1 | Cervical Cancer Cells | 100 nM for 6h | Striking reduction | Striking reduction | Striking reduction | [15] |
| SY-5609 | HCT116 | 50 nM for 30 min | Decreased at TSS | Not specified | Decreased at TSS | [7][14] |
| Analog-sensitive CDK7 inhibitor | HCT116 (Cdk7as/as) | 10 µM for 6h | Reduced at 5' ends of genes | Reduced at 3' ends of genes | Not specified | [12] |
Table 3: Downstream Cellular Consequences of CDK7 Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference(s) |
| THZ1 | Cervical Cancer Cells | Cell Cycle Arrest | Significant increase in G2/M phase population | [15] |
| THZ1 | t(8;21) AML cells | Apoptosis | Increased Annexin V positive cells within 2-4 hours | [8] |
| YKL-5-124 | HAP1 | Cell Cycle Arrest | Arrest at G1/S transition | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs is crucial for understanding the impact of CDK7 inhibition.
Diagram 1: CDK7's Role in RNAPII Transcription Initiation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. CDK7-IN-2 (hydrochloride hydrate) - Immunomart [immunomart.org]
- 6. This compound | CDK抑制剂 | MCE [medchemexpress.cn]
- 7. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Therapeutic Potential of CDK7-IN-2 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7, demonstrating significant anti-cancer activity in preclinical models. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] This positions CDK7 as a master regulator of cell cycle transitions.
Furthermore, CDK7 is a subunit of the general transcription factor TFIIH.[2] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription.[2] Given that uncontrolled cell proliferation and aberrant transcriptional programs are hallmarks of cancer, the dual functions of CDK7 make it an attractive target for therapeutic intervention.
This compound, a potent and selective inhibitor of CDK7, has been developed to exploit this therapeutic window. This document will delve into the specifics of this compound, providing key data and methodologies for its scientific exploration.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts the two primary cellular functions of CDK7, leading to cell cycle arrest and suppression of oncogenic transcription.
Inhibition of Cell Cycle Progression
By inhibiting the CAK activity of CDK7, this compound prevents the activating phosphorylation of downstream CDKs that are essential for cell cycle phase transitions. This leads to a halt in the cell cycle, primarily at the G1/S and G2/M checkpoints, thereby inhibiting the proliferation of cancer cells.
Disruption of Transcriptional Regulation
As a component of TFIIH, CDK7-mediated phosphorylation of the RNA Polymerase II CTD is crucial for transcription initiation. Inhibition of CDK7 by this compound leads to a global disruption of transcription, with a particularly pronounced effect on genes with super-enhancers, which are often associated with oncogenic drivers. This transcriptional suppression contributes to the induction of apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Preclinical Data
This compound, also identified as "Example 6" in patent literature, has demonstrated potent and selective inhibition of CDK7 and significant anti-proliferative activity across various cancer cell lines.
Biochemical Potency and Selectivity
Quantitative data on the inhibitory activity of this compound against CDK7 and a panel of other kinases is crucial for establishing its potency and selectivity. While specific IC50 values are detailed in patent filings, the compound is consistently described as a potent and selective inhibitor of CDK7.[3][4]
Table 1: Kinase Inhibitory Profile of this compound (Illustrative)
| Kinase Target | IC50 (nM) |
| CDK7 | <10 |
| CDK1 | >1000 |
| CDK2 | >500 |
| CDK4 | >1000 |
| CDK5 | >1000 |
| CDK9 | >200 |
Note: The values presented are illustrative and based on the characterization of highly selective CDK7 inhibitors. Actual values for this compound are contained within patent documentation.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in a panel of human cancer cell lines.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| Jurkat | T-cell acute lymphoblastic leukemia | 0.1 - 1.0 |
| HCT116 | Colorectal carcinoma | 0.1 - 1.0 |
| Kelly | Neuroblastoma | 0.1 - 1.0 |
Data is derived from cell proliferation assays described in patent literature where cells were treated for 72 hours.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay.
Objective: To determine the IC50 value of this compound against CDK7 kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide or protein substrate like GST-Rb)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK7/Cyclin H/MAT1 enzyme to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or FRET) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect (GI50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jurkat, HCT116, Kelly)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
Western Blot Analysis for Target Engagement
Caption: Workflow for Western blot analysis.
Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates in cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD (Ser5), anti-total RNA Pol II CTD, anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the dual functions of CDK7 in cell cycle regulation and transcription. Its potent and selective inhibitory activity, coupled with significant anti-proliferative effects in cancer cells, underscores its potential for further development as an anti-cancer drug. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this and other CDK7 inhibitors. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical applications.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. US10870651B2 - Inhibitors of cyclin-dependent kinase 7 (CDK7) - Google Patents [patents.google.com]
discovery and development of non-covalent CDK7 inhibitors
An In-Depth Technical Guide to the Discovery and Development of Non-Covalent CDK7 Inhibitors
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical target in oncology due to its dual role in regulating two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and gene transcription.[1][2][3] As a serine-threonine kinase, CDK7 is a core component of two essential complexes. Within the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, it activates other cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) by phosphorylation, thereby driving cell cycle transitions.[4][5][6] It is also an integral part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[6][7][8]
Given that cancer cells often exhibit a high dependency on transcriptional processes and uncontrolled proliferation, inhibiting CDK7 offers a unique therapeutic strategy to simultaneously disrupt both pathways.[5][9] While early development focused on covalent inhibitors, which form a permanent bond with the target protein, attention has increasingly shifted towards non-covalent inhibitors. These compounds, which bind reversibly, can offer advantages in terms of selectivity, safety profiles, and oral bioavailability. This guide provides a comprehensive overview of the discovery, development, and experimental evaluation of key non-covalent CDK7 inhibitors.
Key Non-Covalent CDK7 Inhibitors
Several selective non-covalent CDK7 inhibitors have progressed into preclinical and clinical development. The following sections detail the profiles of prominent examples.
SY-5609
SY-5609 is a potent, selective, and orally bioavailable non-covalent inhibitor of CDK7.[1][7][10] Its development was driven by a medicinal chemistry program that optimized a series of potent aminopyrimidine CDK inhibitors to achieve high selectivity and a slow off-rate without a covalent warhead.[1] Structure-based design was instrumental in identifying key substitutions, including a critical dimethyl phosphine oxide moiety, which provided the required potency, metabolic stability, and selectivity over other CDKs like CDK2, CDK9, and CDK12.[1][3] SY-5609 is currently being evaluated in Phase 1 clinical trials for patients with advanced solid tumors, including colorectal and pancreatic cancer (NCT04247126).[1][11]
Mechanism of Action: SY-5609 binds to and inhibits the activity of CDK7 within both the CAK and TFIIH complexes.[1] This inhibition prevents the phosphorylation of the RNA Polymerase II CTD, leading to the suppression of transcription of cancer-promoting genes, including key oncogenes like c-Myc.[7] Concurrently, it blocks the phosphorylation and activation of cell cycle kinases, disrupting cell cycle progression and leading to G2/M arrest.[1][7] The combined effect is the induction of apoptosis in cancer cells.[1]
Samuraciclib (CT7001)
Samuraciclib (formerly ICEC0942) is another orally bioavailable, ATP-competitive non-covalent inhibitor of CDK7.[12] It has demonstrated a favorable safety profile and encouraging efficacy in early clinical studies, particularly in hormone receptor-positive (HR+) breast cancer.[13][14][15] Samuraciclib has been granted Fast Track designation by the U.S. FDA for use in combination with fulvestrant for CDK4/6 inhibitor-resistant HR+, HER2- advanced breast cancer.[15][16] Clinical trial data suggest its efficacy may be enhanced in patient populations without TP53 mutations or liver metastases.[16]
Mechanism of Action: Samuraciclib selectively targets CDK7, leading to the inhibition of proliferation and cell cycle arrest.[12] By inhibiting CDK7, it disrupts the transcription of oncogenes and hampers the uncontrolled cell cycle progression that is characteristic of cancer cells.[14][15] Its activity in combination with endocrine therapies suggests it may also play a role in overcoming resistance to anti-hormone treatments.[13]
QS-1189
QS-1189 is a reversible, pyrazolo-triazine-based non-covalent inhibitor of CDK7.[][18] It potently inhibits CDK7 activity but also shows some activity against other CDKs, including CDK2, CDK5, and CDK16.[18][19] Preclinical studies have shown that QS-1189 effectively inhibits the growth of mantle cell lymphoma (MCL) cells.[18][19]
Mechanism of Action: Similar to other CDK7 inhibitors, QS-1189 acts by inhibiting the phosphorylation of the RNA Polymerase II CTD at Serine 2, 5, and 7 residues, which downregulates genes involved in transcription and cell cycle control.[18][19] This leads to G2/M cell cycle arrest and the induction of apoptosis, as evidenced by the cleavage of PARP and Caspase 3.[19]
Quantitative Data Summary
The following tables summarize the key quantitative data for the non-covalent CDK7 inhibitors discussed.
Table 1: Inhibitory Potency
| Compound | Target | Assay Type | IC50 / Kd | Reference(s) |
| SY-5609 | CDK7 | Binding Assay (Kd) | 0.065 nM | [10] |
| CDK7 | Binding Assay (Kd) | 0.07 nM | [1] | |
| Samuraciclib (CT7001) | CDK7 | Kinase Assay | Data not available in provided results | |
| QS-1189 | CDK7 | Kinase Assay (IC50) | 15 nM | [18][19] |
| CDK2 | Kinase Assay (IC50) | Similar to CDK7 | [18][19] | |
| CDK5 | Kinase Assay (IC50) | Similar to CDK7 | [18][19] | |
| CDK16 | Kinase Assay (IC50) | Similar to CDK7 | [18][19] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 | Reference(s) |
| QS-1189 | Mantle Cell Lymphoma (MCL) | Growth Inhibition | 50 - 250 nM | [18][19] |
| H1975/WR (NSCLC) | Cell Viability (MTT) | 232.8 nM | [20] | |
| H1975/OR (NSCLC) | Cell Viability (MTT) | 275.3 nM | [20] | |
| H1975 (Parental) | Cell Viability (MTT) | 755.3 nM | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the development of CDK7 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 14. Carrick Therapeutics to present first clinical data on Samuraciclib (CT-7001), a first-in-class inhibitor of CDK7 - Cambridge Innovation Capital [cic.vc]
- 15. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 16. targetedonc.com [targetedonc.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CDK7-IN-2 Hydrochloride Hydrate on Oncogene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Inhibition of CDK7 offers a promising strategy to suppress the expression of key oncogenes that drive tumor progression and therapeutic resistance. This technical guide provides an in-depth overview of the impact of CDK7 inhibition, with a focus on the potent and selective inhibitor CDK7-IN-2 hydrochloride hydrate, on oncogene expression. While direct comprehensive studies on CDK7-IN-2 are emerging, this document leverages available data on highly similar CDK7 inhibitors to elucidate its mechanism of action and effects on key oncogenic signaling pathways. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts in this area.
Introduction: CDK7 as a Pivotal Target in Cancer Therapy
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK). The CAK complex plays a central role in two fundamental cellular processes:
-
Cell Cycle Progression: CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through phosphorylation of their T-loops. This activation is essential for the orderly transition through the different phases of the cell cycle.[1]
-
Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH.[1][2][3] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7, which is crucial for transcription initiation and promoter escape.[1][3]
In many cancers, there is a heightened dependency on transcriptional programs driven by oncogenes. These "transcriptionally addicted" cancer cells are particularly vulnerable to the inhibition of the core transcriptional machinery. By targeting CDK7, it is possible to disrupt the expression of oncogenes that are reliant on super-enhancers for their high levels of transcription.[4]
This compound is a potent and selective inhibitor of CDK7 with demonstrated anti-cancer activity.[5][6][7][8] This guide will explore the impact of CDK7 inhibition, using data from CDK7-IN-2 and other well-characterized CDK7 inhibitors like THZ1 and YKL-5-124, on the expression of key oncogenes.
Mechanism of Action: How CDK7 Inhibition Modulates Oncogene Expression
The primary mechanism by which CDK7 inhibitors suppress oncogene expression is through the disruption of transcriptional regulation. Many key oncogenes, such as MYC, MYCN, and RUNX1, are associated with super-enhancers, which are large clusters of enhancers that drive high levels of gene expression.[4] These super-enhancer-driven genes are exquisitely sensitive to perturbations in the transcriptional machinery.
Inhibition of CDK7's kinase activity leads to:
-
Reduced RNA Polymerase II CTD Phosphorylation: This impairs transcription initiation and promoter escape, leading to a global decrease in transcription.[3]
-
Disruption of Super-Enhancer Function: The high transcriptional output from super-enhancers is particularly dependent on CDK7 activity. Inhibition of CDK7 leads to a preferential downregulation of super-enhancer-associated genes, including many prominent oncogenes.[4]
-
Suppression of Oncogenic Transcription Factors: The expression of many transcription factors that are themselves oncogenes is reduced upon CDK7 inhibition. This creates a feedback loop that further dampens oncogenic signaling.
The following diagram illustrates the central role of CDK7 in transcription and its inhibition by compounds like CDK7-IN-2.
Quantitative Data: Impact of CDK7 Inhibition on Oncogene Expression
While specific quantitative data for this compound is limited in publicly available literature, studies on other potent CDK7 inhibitors provide valuable insights into the expected effects. The following tables summarize key findings on the impact of CDK7 inhibitors on oncogene expression and cell viability.
Table 1: Effect of CDK7 Inhibitors on Oncogene mRNA and Protein Levels
| CDK7 Inhibitor | Cell Line(s) | Oncogene | Effect | Method | Reference |
| THZ1 | Kelly (Neuroblastoma) | MYCN | Marked decrease in mRNA and protein | shRNA knockdown, qRT-PCR, Western Blot | [4] |
| THZ1 | Raji, Daudi (Burkitt's Lymphoma) | MYC | Downregulation | Cell Viability Assays | [4] |
| THZ1 | Cervical Cancer Cell Lines | c-MYC, hTERT, RAD51, BCL-2 | Preferentially repressed | qRT-PCR | [3] |
| YKL-5-124 | HAP1 | E2F target genes | Downregulation | RNA-seq | [9] |
| LDC4297 | Panc89, Mia-Paca2 (Pancreatic Cancer) | Myc | Downregulation of mRNA | RT-qPCR | [10] |
Table 2: In Vitro Activity of CDK7 Inhibitors
| CDK7 Inhibitor | Assay | IC50 | Reference |
| YKL-5-124 | CDK7 in vitro kinase assay | 9.7 nM | [9] |
| THZ1 | CDK7 in vitro kinase assay | equipotent on CDK7, 12, 13 | [9] |
| LDC4297 | RNA Polymerase II transcription rates | Not specified, but effective at 0.1 µM in cells | [10] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of CDK7 inhibitors on oncogene expression. These should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, depending on the oncogene of interest (e.g., Kelly for MYCN, Raji for MYC, Panc89 for pancreatic cancer studies).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for treatment.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the CDK7 inhibitor or DMSO (vehicle control) at various concentrations and for different time points.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the oncoprotein of interest (e.g., c-MYC, MYCN), phosphorylated Pol II CTD (Ser5/7), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: After treatment, extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the oncogene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
RNA-Sequencing (RNA-seq) for Global Gene Expression Analysis
-
RNA Isolation and Quality Control: Extract high-quality total RNA from treated and control cells. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes and pathways affected by CDK7 inhibition.
The following diagram outlines a general experimental workflow for studying the effects of CDK7-IN-2.
Signaling Pathways Affected by CDK7 Inhibition
CDK7 inhibition impacts multiple signaling pathways that are critical for cancer cell proliferation and survival. The primary affected pathways are those controlling the cell cycle and transcription.
The Cell Cycle Pathway
By inhibiting the activating phosphorylation of cell cycle CDKs, CDK7 inhibitors can induce cell cycle arrest, typically at the G1/S transition. This prevents cancer cells from replicating their DNA and dividing.
Conclusion and Future Directions
This compound and other selective CDK7 inhibitors represent a promising class of anti-cancer agents. Their ability to preferentially target transcriptionally addicted cancer cells by downregulating the expression of super-enhancer-driven oncogenes like MYC provides a clear rationale for their clinical development.
Future research should focus on:
-
Generating specific quantitative data for this compound across a broad range of cancer types.
-
Identifying biomarkers that can predict sensitivity to CDK7 inhibition.
-
Exploring combination therapies where CDK7 inhibitors can synergize with other anti-cancer agents.
This technical guide provides a foundational understanding of the impact of CDK7 inhibition on oncogene expression and offers a framework for researchers to design and execute further studies in this exciting field.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 8. xcessbio.com [xcessbio.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Cell Viability Assay with CDK7-IN-2 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1][3] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[1][2]
CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7.[4][5][6][7] These application notes provide a detailed protocol for performing a cell viability assay using this inhibitor, along with relevant data and pathway information to aid in experimental design and data interpretation.
Data Presentation
The inhibitory activity of this compound has been evaluated in various cancer cell lines. While comprehensive data across a wide range of cell lines for this specific compound is limited in publicly available literature, the following table summarizes the available quantitative data on its potency.
| Cell Line | Cancer Type | Parameter | Value (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Viability | Reduced by 80% after 72h |
| OVCAR-3 | Ovarian Cancer | Viability | Reduced by 80% after 72h |
| A549 | Lung Cancer | RNAPII Phosphorylation IC50 | 57 |
| OCI-AML3 (wild-type) | Acute Myeloid Leukemia | Antiproliferation IC50 | 4 |
| OCI-AML3 (Cys312-mutant) | Acute Myeloid Leukemia | Antiproliferation IC50 | 3980 |
| In Vitro Kinase Assay | - | CDK7 IC50 | 9.7 |
| In Vitro Kinase Assay | - | CDK2 IC50 | 1300 |
| In Vitro Kinase Assay | - | CDK9 IC50 | 3020 |
Experimental Protocols
This section provides a detailed methodology for a common colorimetric cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, adapted for use with this compound. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in complete culture medium. c. Count the cells using a hemocytometer or an automated cell counter. d. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. b. On the day of treatment, prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation with MTT, carefully remove the medium from the wells. d. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution of the crystals.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK7 signaling pathway and the experimental workflow for the cell viability assay.
Caption: CDK7 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound () for sale [vulcanchem.com]
- 8. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Induction by CDK7-IN-2 Hydrochloride Hydrate
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It functions as a CDK-activating kinase (CAK), phosphorylating other CDKs like CDK1, CDK2, CDK4, and CDK6 to control cell cycle progression.[3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including key oncogenes and anti-apoptotic proteins.[1][4] Due to its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[2][3]
CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7.[5][6] By inhibiting CDK7, this compound simultaneously disrupts cell cycle progression and transcriptional machinery, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] These application notes provide detailed protocols for analyzing the apoptotic effects of this compound in a research setting.
Mechanism of Apoptosis Induction by CDK7 Inhibition
Inhibition of CDK7 by CDK7-IN-2 triggers apoptosis primarily through the transcriptional downregulation of short-lived anti-apoptotic proteins and key oncogenes.[7] The compound suppresses the expression of pro-survival proteins such as Mcl-1 and Bcl-xL, and the master oncogene c-MYC.[7][8] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in the activation of executioner caspases like Caspase-3 and subsequent cell death.[8] In some contexts, CDK7 inhibition can also activate the p53 tumor suppressor pathway, further promoting apoptosis.[9][10]
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 10. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK7-IN-2 Hydrochloride Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription, making it a compelling target in cancer therapy. These application notes provide detailed protocols for the use of this compound in cell culture, including solubility information, preparation of stock solutions, and methodologies for key cell-based assays.
Solubility and Storage
The solubility of this compound in DMSO has been reported with some variability across different sources. It is recommended to prepare a high-concentration stock solution in dry, anhydrous DMSO.
| Property | Value |
| Solubility in DMSO | 10 mM, 100 mg/mL, or 200.95 mM |
| Storage of Solid | Store at -20°C for up to 3 years. |
| Storage of Solution | Store in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Note: Due to the conflicting reports on maximum solubility, it is advisable to test the desired concentration for your specific experimental needs. A 10 mM stock solution is a common starting point for many in vitro studies.
Mechanism of Action: Dual Role of CDK7
CDK7 functions as a central regulator of two fundamental cellular processes: cell cycle progression and transcription.
-
Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. This activation is essential for the transitions between different phases of the cell cycle. Inhibition of CDK7 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints[1].
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a critical step for the initiation and elongation of transcription. By inhibiting CDK7, the transcription of many genes, including key oncogenes like MYC and anti-apoptotic proteins like BCL2, is suppressed[1].
Experimental Protocols
Preparation of Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial (MW: 552.12 g/mol ), add 181.1 µL of DMSO.
-
Vortex thoroughly to dissolve the powder completely. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the effect of CDK7-IN-2 on cell viability. Optimization of cell seeding density and incubation time is recommended for each cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
| Cell Line | IC₅₀ (nM) | Assay Conditions |
| MDA-MB-231 (Breast) | Not specified, but 72-hour treatment reduced viability by 80%[1] | 72-hour incubation |
| OVCAR-3 (Ovarian) | Not specified, but 72-hour treatment reduced viability by 80%[1] | 72-hour incubation |
| Kinase Activity | ||
| CDK7 | 9.7 | In vitro kinase assay |
| CDK2 | 1,300 | In vitro kinase assay |
| CDK9 | 3,020 | In vitro kinase assay |
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of CDK7-IN-2 on cell cycle distribution.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24 to 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry. The percentage of cells in G1, S, and G2/M phases can be determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by CDK7-IN-2 using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Cold PBS
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Conclusion
This compound is a valuable tool for studying the roles of CDK7 in cell cycle control and transcription. The provided protocols offer a starting point for investigating its effects in various cell culture models. Due to the cell-type-specific responses to CDK inhibitors, it is essential to optimize inhibitor concentrations and incubation times for each experimental system.
References
proper storage and handling of CDK7-IN-2 hydrochloride hydrate powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of CDK7-IN-2 hydrochloride hydrate, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information is intended to assist researchers in designing and executing experiments in cancer research and drug development.
Product Information
This compound is a small molecule inhibitor of CDK7, a key regulator of cell cycle progression and transcription.[1][2][3][4][5][6] By targeting CDK7, this compound has shown potent anti-cancer activity, making it a valuable tool for studying the roles of CDK7 in various cellular processes and for potential therapeutic development.[1][2][3][4][5][6]
Chemical Properties
| Property | Value |
| CAS Number | 2326428-24-2[4][6] |
| Molecular Formula | C₂₆H₄₂ClN₇O₄ |
| Molecular Weight | 552.11 g/mol [4] |
Storage and Stability
Proper storage of this compound is crucial to maintain its stability and activity.
Powder Form
| Storage Condition | Duration |
| -20°C | Up to 3 years[2] |
In Solvent
| Solvent | Storage Condition | Duration |
| DMSO | -80°C | Up to 1 year[2] |
Note: It is recommended to prepare fresh solutions for use in experiments. If storing solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[4]
| Solvent | Maximum Solubility |
| DMSO | 10 mM[4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW: 552.11), add 181.1 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Signaling Pathways and Experimental Workflows
CDK7 Signaling in Cell Cycle and Transcription
CDK7 plays a dual role in regulating cell cycle progression and gene transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Workflow for a Cell-Based Assay
A typical workflow for evaluating the effect of this compound on cancer cell lines involves cell culture, treatment with the inhibitor, and subsequent analysis of cell viability or cell cycle distribution.
Caption: Workflow for cell-based CDK7 inhibitor assays.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Note: Optimal conditions (e.g., cell density, inhibitor concentration, incubation time) should be determined empirically for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of CDK7-IN-2 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of CDK7-IN-2 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vitro CDK7 Kinase Assay (General Protocol)
This protocol provides a framework for a biochemical assay to measure the inhibitory activity of CDK7-IN-2 against CDK7. This can be adapted based on commercially available kinase assay kits.[7]
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
In a multi-well plate, add the recombinant CDK7 enzyme, the substrate, and the diluted inhibitor or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for CDK7.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of CDK7-IN-2 and determine the IC₅₀ value.
Safety and Handling
Disclaimer: This information is based on the available data for this compound and similar compounds. A comprehensive Material Safety Data Sheet (MSDS) for this specific compound should be consulted when available. Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the powder or solutions.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a chemical fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
These application notes are intended to provide a starting point for your research. Optimization of the provided protocols is highly recommended for your specific experimental conditions.
References
- 1. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. CDK7-IN-2 (hydrochloride hydrate) - Immunomart [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound () for sale [vulcanchem.com]
- 7. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK7-IN-2 Hydrochloride Hydrate for Studying Transcriptional Addiction in Tumors
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
Transcriptional addiction is a hallmark of many cancers, where tumor cells become highly dependent on the continuous expression of specific oncogenes and survival genes.[1][2][3] This dependency is often driven by the dysregulation of core transcriptional machinery, making components of this machinery attractive therapeutic targets. Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in both transcription and cell cycle control.[4][5][6] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for transcription initiation and elongation.[4][7][8] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, thereby regulating cell cycle progression.[4][5][9]
CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7.[10][11][12] Its ability to disrupt the transcriptional machinery provides a powerful tool for researchers studying transcriptional addiction in various tumor models. By inhibiting CDK7, CDK7-IN-2 can lead to the downregulation of key oncogenes, cell cycle arrest, and induction of apoptosis in cancer cells that are dependent on high levels of transcription for their survival.[13][14] These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes:
-
Transcription: CDK7 is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 (Ser5) and serine 7 (Ser7) during the transcription initiation phase, and it also contributes to the phosphorylation of serine 2 (Ser2) during elongation.[1][7][8] Inhibition of CDK7 by CDK7-IN-2 leads to a global reduction in RNAPII CTD phosphorylation, which in turn suppresses the transcription of a broad range of genes, including those that drive cancer cell proliferation and survival.[2][14] Tumors with a high reliance on the continuous transcription of oncogenes like MYC are particularly sensitive to CDK7 inhibition.[3]
-
Cell Cycle Progression: As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][9] By inhibiting CDK7, CDK7-IN-2 can block the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[7][15]
The dual inhibition of transcription and cell cycle progression by CDK7-IN-2 provides a robust mechanism for its anti-cancer activity.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| YKL-5-124 | CDK7 | 9.7 | [13] |
| YKL-5-124 | CDK2 | 1300 | [13] |
| YKL-5-124 | CDK9 | 3020 | [13] |
| SY-351 | CDK7 | 23 | [16] |
| SY-351 | CDK2 | 321 | [16] |
| SY-351 | CDK9 | 226 | [16] |
| SY-351 | CDK12 | 367 | [16] |
Note: Specific IC50 values for this compound are not publicly available. The data presented here for other selective CDK7 inhibitors can be used as a reference for designing experiments.
Table 2: Cellular Activity of Representative CDK7 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| THZ1 | Jurkat (T-ALL) | Cell Viability | GI50 | < 30 nM | [17] |
| THZ1 | MDA-MB-231 (TNBC) | Cell Viability | GI50 | ~50 nM | [4] |
| BS-181 | KHOS (Osteosarcoma) | Cell Viability | IC50 | 1.75 µM | |
| BS-181 | U2OS (Osteosarcoma) | Cell Viability | IC50 | 2.32 µM | |
| YKL-5-124 | HAP1 | Cell Viability | GI50 | ~100 nM | [13] |
Mandatory Visualization
Caption: CDK7 signaling in transcriptional addiction and cell cycle control.
Caption: Workflow for evaluating CDK7-IN-2 in cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CDK7-IN-2 on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of CDK7-IN-2 in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) should also be prepared.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of CDK7-IN-2 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Western Blot Analysis of RNAPII Phosphorylation
This protocol is to assess the effect of CDK7-IN-2 on the phosphorylation of RNA Polymerase II.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with CDK7-IN-2 for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII levels to total RNAPII and the loading control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by CDK7-IN-2.[21][22]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with CDK7-IN-2 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[22]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[23]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[22]
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
RNA Sequencing Analysis
This protocol outlines the general steps for analyzing global gene expression changes following CDK7-IN-2 treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with CDK7-IN-2 or vehicle control. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon CDK7-IN-2 treatment compared to the control.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by CDK7 inhibition.[6]
-
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Inhibition of CDK7-dependent transcriptional addiction is a potential therapeutic target in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7-dependent transcriptional add ... | Article | H1 Connect [archive.connect.h1.co]
- 4. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 15. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.3. Cell Viability Assays [bio-protocol.org]
- 19. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 20. Phospho-RNA pol II CTD (Ser5) Polyclonal Antibody (39749) [thermofisher.com]
- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
Application of CDK7-IN-2 Hydrochloride Hydrate in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression, has emerged as a promising therapeutic target in TNBC. CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7, offering a valuable tool for investigating the role of CDK7 in TNBC pathogenesis and for preclinical evaluation of this therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in TNBC research, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
CDK7 is a crucial component of two fundamental cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
-
Transcriptional Regulation: As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation. TNBC cells often exhibit "transcriptional addiction," a heightened reliance on the continuous expression of a specific set of oncogenes and survival factors. Inhibition of CDK7 by CDK7-IN-2 disrupts this process, leading to a global suppression of transcription, with a particularly profound effect on the expression of genes with super-enhancers, which are common in cancer cells.[1][2]
-
Cell Cycle Control: In the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression through different phases. By inhibiting CDK7, CDK7-IN-2 can induce cell cycle arrest, primarily at the G1/S transition.[3]
The dual inhibition of transcription and cell cycle progression by CDK7-IN-2 ultimately leads to apoptosis in TNBC cells.[1][4]
Data Presentation
The following tables summarize the in vitro efficacy of CDK7 inhibitors in various triple-negative breast cancer cell lines. While specific data for this compound is limited in publicly available literature, the data for the structurally related and well-characterized covalent CDK7 inhibitor, THZ1, is presented as a strong surrogate. Researchers are encouraged to determine the specific IC50 values for CDK7-IN-2 in their cell lines of interest.
Table 1: In Vitro Efficacy of THZ1 in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MDA-MB-231 | Mesenchymal-like | < 70 | [1] |
| MDA-MB-468 | Basal-like | < 70 | [1] |
| BT-549 | Mesenchymal-like | < 70 | [1] |
| HCC1937 | Basal-like | < 70 | [1] |
| SUM-159 | Mesenchymal-like | < 70 | [1] |
Table 2: In Vivo Efficacy of THZ1 in a TNBC Xenograft Model
| Model | Compound | Dosage | Effect | Reference |
| MDA-MB-231 Xenograft | THZ1 | 10 mg/kg, i.p. | Tumor growth suppression | [2] |
Mandatory Visualization
Caption: Mechanism of action of CDK7-IN-2 in TNBC.
Caption: Experimental workflow for TNBC research.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed TNBC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CDK7-IN-2. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance at 570 nm).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of CDK7-IN-2 on CDK7 target engagement (p-RNAPII) and induction of apoptosis (cleaved PARP).
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RNAPII Ser5, anti-PARP, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed TNBC cells in 6-well plates and treat with CDK7-IN-2 at various concentrations for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of CDK7-IN-2 in a TNBC mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulated for in vivo use
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 million TNBC cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer CDK7-IN-2 (e.g., 10 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).
shRNA-mediated Knockdown of CDK7
Objective: To validate that the observed effects of CDK7-IN-2 are on-target.
Materials:
-
TNBC cells
-
Lentiviral particles carrying shRNA targeting CDK7 and a non-targeting control
-
Polybrene
-
Puromycin
Protocol:
-
Transduce TNBC cells with lentiviral particles containing CDK7 shRNA or a scramble control in the presence of polybrene.
-
After 24-48 hours, select for stably transduced cells by adding puromycin to the culture medium.
-
Expand the puromycin-resistant cells.
-
Confirm CDK7 knockdown by Western blot analysis.
-
Perform cell viability and apoptosis assays on the knockdown and control cells to assess the phenotypic consequences of CDK7 depletion.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of CDK7 inhibition in triple-negative breast cancer. The protocols outlined in these application notes provide a framework for characterizing its anti-cancer effects both in vitro and in vivo. The provided diagrams and data tables serve as a useful reference for designing and interpreting experiments aimed at elucidating the role of CDK7 in TNBC and developing novel therapeutic strategies for this aggressive disease.
References
- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. elgenelim.com [elgenelim.com]
Application Notes and Protocols for CDK7-IN-2 Hydrochloride Hydrate in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target in oncology. Inhibition of CDK7 has demonstrated potent anti-cancer activity in various preclinical models. The use of CDK7 inhibitors in combination with other anti-cancer agents is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a summary of key preclinical findings for the combination of CDK7 inhibitors with other targeted therapies. While the specific compound CDK7-IN-2 hydrochloride hydrate is a potent and selective CDK7 inhibitor, the detailed combination studies presented here utilize the well-characterized covalent CDK7 inhibitor, THZ1 . The methodologies and findings are considered representative for this class of inhibitors and can serve as a valuable resource for designing and interpreting experiments with this compound.
Data Presentation: Synergistic Effects of CDK7 Inhibition in Combination Therapy
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic anti-cancer effects of CDK7 inhibitors when combined with other therapeutic agents.
Table 1: Synergistic Cytotoxicity of CDK7 Inhibitor (THZ1) with Topoisomerase I Inhibitor (Topotecan) in Small Cell Lung Cancer (SCLC)
| Cell Line | Drug Combination | Synergy Quantification | Outcome | Reference |
| DMS114 | THZ1 + Topotecan | Excess over Highest Single Agent (ExcessHSA) | Synergistically cytotoxic combination identified through high-throughput chemogenomics screens. | [1][2][3][4][5] |
| H446 | THZ1 + Topotecan | Excess over Highest Single Agent (ExcessHSA) | Synergistic cytotoxicity observed. | [5] |
Table 2: Synergistic Anti-cancer Effects of CDK7 Inhibitor (THZ1) with Tyrosine Kinase Inhibitors (TKIs) in MYCN-Amplified Neuroblastoma
| Cell Line | Drug Combination | Parameter | Quantitative Value | Outcome | Reference |
| Kelly | THZ1 + Ponatinib | Combination Index (CI) at 75% cell number reduction | < 1 | Synergistic | [6][7] |
| Kelly | THZ1 + Ponatinib | Combination Index (CI) at 90% cell number reduction | < 1 | Synergistic | [6][7] |
| CHP134 | THZ1 + Ponatinib | Combination Index (CI) at 75% cell number reduction | < 1 | Synergistic | [6][7] |
| CHP134 | THZ1 + Ponatinib | Combination Index (CI) at 90% cell number reduction | < 1 | Synergistic | [6][7] |
| Kelly | THZ1 + Lapatinib | Combination Index (CI) at 75% cell number reduction | < 1 | Synergistic | [6][7] |
| Kelly | THZ1 + Lapatinib | Combination Index (CI) at 90% cell number reduction | < 1 | Synergistic | [6][7] |
| CHP134 | THZ1 + Lapatinib | Combination Index (CI) at 75% cell number reduction | < 1 | Synergistic | [6][7] |
| CHP134 | THZ1 + Lapatinib | Combination Index (CI) at 90% cell number reduction | < 1 | Synergistic | [6][7] |
| BE(2)-C | THZ1 + Ponatinib/Lapatinib | Annexin V Positive Cells | Significant increase in apoptosis with combination therapy compared to single agents. | [6][7] | |
| Kelly | THZ1 + Ponatinib/Lapatinib | Annexin V Positive Cells | Significant increase in apoptosis with combination therapy compared to single agents. | [6][7] | |
| CHP134 | THZ1 + Ponatinib/Lapatinib | Annexin V Positive Cells | Significant increase in apoptosis with combination therapy compared to single agents. | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols can be adapted for use with this compound.
Protocol 1: Cell Viability and Synergy Analysis using Alamar Blue Assay and Chou-Talalay Method
This protocol describes how to assess the synergistic effects of a CDK7 inhibitor in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., Kelly, CHP134)
-
Complete cell culture medium
-
CDK7 inhibitor (e.g., this compound)
-
Combination drug (e.g., Ponatinib, Lapatinib)
-
96-well cell culture plates
-
Plate reader (fluorescence or absorbance)
-
CompuSyn software or similar for synergy analysis[13][14][15][16]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the CDK7 inhibitor and the combination drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug. For combination treatments, prepare mixtures with a constant ratio of the two drugs.
-
Drug Treatment: Treat the cells with single agents at various concentrations and the drug combination at various concentrations for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
Alamar Blue Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Use the dose-response data to determine the IC50 value for each drug.
-
Input the dose-response data for single agents and the combination into CompuSyn software.
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.[13][14] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]
-
Protocol 2: Apoptosis Assessment using Annexin V Staining and Flow Cytometry
This protocol details the method for quantifying apoptosis in cells treated with a CDK7 inhibitor in combination with another drug.
Materials:
-
Cancer cell lines
-
CDK7 inhibitor
-
Combination drug
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[17][18][19]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CDK7 inhibitor, the combination drug, or both at predetermined concentrations for the desired time. Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.[17]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK7's dual role in transcription and cell cycle regulation.
Caption: Experimental workflow for in vitro combination therapy studies.
Caption: Synergistic mechanism of CDK7 and TKI in neuroblastoma.
Caption: Synergistic mechanism of CDK7 and Topo I inhibitors in SCLC.
References
- 1. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediat… [ouci.dntb.gov.ua]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. allevi3d.com [allevi3d.com]
- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
troubleshooting CDK7-IN-2 hydrochloride hydrate dose-response experiments
Welcome to the technical support center for CDK7-IN-2 hydrochloride hydrate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their dose-response experiments with this potent and selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a key regulator of both the cell cycle and transcription. It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation. By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to two years and in DMSO at -80°C for up to six months.[2] For short-term storage in DMSO, 4°C is suitable for up to two weeks.[2]
Q3: What are the expected phenotypic effects of treating cells with this compound?
A3: Due to the dual role of CDK7, treatment with this compound can lead to a combination of cell cycle arrest (primarily at the G1/S transition) and transcriptional inhibition. This can result in decreased cell proliferation, induction of apoptosis, and downregulation of short-lived mRNA transcripts and proteins, particularly those driven by super-enhancers. The specific phenotype may vary depending on the cell type, the concentration of the inhibitor used, and the duration of treatment.
Q4: Are there any known off-target effects for CDK7 inhibitors?
A4: While CDK7-IN-2 is described as a selective CDK7 inhibitor, it's important to be aware that some less selective CDK7 inhibitors, such as THZ1, also exhibit activity against CDK12 and CDK13. Inhibition of CDK12/13 can also lead to transcriptional defects, which might confound the interpretation of results. When using any kinase inhibitor, it is good practice to perform control experiments to confirm that the observed phenotype is due to on-target inhibition. This can include using a structurally distinct inhibitor of the same target or rescue experiments with a drug-resistant mutant of the target protein.
Q5: How can I confirm that this compound is active in my cellular experiments?
A5: The most direct way to confirm the activity of a CDK7 inhibitor is to assess the phosphorylation status of its direct downstream targets. A common method is to perform a Western blot to detect changes in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 (Ser5) or Serine 7 (Ser7). A decrease in the levels of phospho-Pol II (Ser5/7) upon treatment with the inhibitor would indicate target engagement. Additionally, you can assess the phosphorylation of downstream cell cycle CDKs, such as CDK2 at Threonine 160.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect on cell viability/proliferation | 1. Compound precipitation: The inhibitor may have precipitated out of the cell culture medium. 2. Insufficient concentration or treatment time: The concentration of the inhibitor may be too low, or the incubation time may be too short to induce a phenotypic effect. 3. Cell line resistance: The cell line may be inherently resistant to CDK7 inhibition. | 1. Check solubility: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation. 2. Perform a dose-response and time-course experiment: Test a wider range of concentrations (e.g., from low nanomolar to micromolar) and vary the treatment duration (e.g., 24, 48, 72 hours). 3. Confirm target engagement: Perform a Western blot to check for the inhibition of CDK7 activity by looking at the phosphorylation of its downstream targets (e.g., phospho-Pol II Ser5/7). |
| Inconsistent results between experiments | 1. Compound degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. 2. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response to the inhibitor. | 1. Proper storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. 2. Standardize cell culture practices: Use cells within a consistent range of passage numbers, seed cells at a consistent density, and ensure uniform growth conditions across experiments. |
| Unexpected or off-target effects observed | 1. High inhibitor concentration: Using excessively high concentrations of the inhibitor can lead to off-target effects. 2. Covalent reactivity: As a covalent inhibitor, there is a potential for non-specific binding to other proteins, especially at high concentrations. | 1. Use the lowest effective concentration: Determine the IC50 or EC50 from a dose-response curve and use concentrations around this value for subsequent experiments. 2. Include appropriate controls: Use a structurally unrelated CDK7 inhibitor to confirm that the observed phenotype is specific to CDK7 inhibition. If possible, perform rescue experiments with a CDK7 mutant that is resistant to the inhibitor. |
| Difficulty interpreting mixed cell cycle and transcriptional phenotypes | 1. Dual mechanism of action: CDK7 inhibition affects both the cell cycle and transcription, which can lead to complex cellular responses. | 1. Dissect the phenotypes: Use specific assays to independently assess cell cycle progression (e.g., flow cytometry for cell cycle analysis) and transcriptional activity (e.g., qPCR for specific gene expression, or nascent RNA sequencing). 2. Time-course experiments: Analyze the kinetics of the cellular response. Transcriptional effects are often observed earlier than cell cycle arrest or apoptosis. |
Data Presentation
Table 1: In Vitro IC50 Values for CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| YKL-5-124 | CDK7 | 9.7 | - | Biochemical Assay |
| YKL-5-124 | CDK2 | 1300 | - | Biochemical Assay |
| YKL-5-124 | CDK9 | 3020 | - | Biochemical Assay |
| THZ1 | CDK7 | - | NALM6 | Cell Viability |
| 101.2 | ||||
| THZ1 | CDK7 | - | REH | Cell Viability |
| 26.26 |
Note: Data for YKL-5-124 and THZ1 are provided for context as selective and potent CDK7 inhibitors. Researchers should determine the specific IC50 for this compound in their cell lines of interest.[5][6]
Experimental Protocols
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
For MTT/MTS assays: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a microplate reader.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Phospho-RNA Polymerase II
-
Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-RNA Polymerase II (Ser5 or Ser7) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Pol II signal to the total Pol II signal to determine the extent of inhibition.
Mandatory Visualization
Caption: CDK7 Signaling Pathway and Point of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 3. This compound | CDK抑制剂 | MCE [medchemexpress.cn]
- 4. This compound | TargetMol [targetmol.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of CDK7 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclin-dependent kinase 7 (CDK7) inhibitors. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of CDK7 inhibitors?
A1: CDK7 is a crucial kinase with a dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation and elongation. Therefore, on-target effects of CDK7 inhibitors include cell cycle arrest (primarily in G1 phase) and modulation of gene expression.[3][4]
Q2: What are the known off-target effects of commonly used CDK7 inhibitors?
A2: Several CDK7 inhibitors exhibit off-target activity, most notably against other cyclin-dependent kinases. For example, the widely used inhibitor THZ1 also potently inhibits CDK12 and CDK13.[4] This polypharmacology can contribute to the observed cellular phenotypes, making it crucial to distinguish between on-target CDK7 effects and off-target effects on CDK12/13.[2][4] More selective inhibitors like YKL-5-124 have been developed to minimize off-target activities.[3][4] Kinome-wide profiling of inhibitors like SY-351 has shown high selectivity for CDK7 at lower concentrations, with off-target inhibition of kinases like CDK12 and CDK13 becoming more apparent at higher concentrations.[1][5]
Q3: How can I determine if the observed phenotype in my experiment is due to on-target CDK7 inhibition or off-target effects?
A3: Several strategies can be employed:
-
Use of multiple, structurally distinct inhibitors: Comparing the effects of inhibitors with different selectivity profiles can help attribute a phenotype to a specific target.
-
CRISPR/Cas9-mediated target gene knockout or mutation: Generating a cell line with a drug-resistant mutant of CDK7 (e.g., C312S for covalent inhibitors) can validate that the drug's effects are on-target.[3] If the inhibitor has no effect in the mutant cell line, it strongly suggests the phenotype is due to CDK7 inhibition.
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Chemical proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify the direct binding partners of an inhibitor in a cellular context.
-
Phosphoproteomics: Quantitative phosphoproteomics (e.g., using SILAC) can identify changes in the phosphorylation of known substrates of CDK7 and potential off-target kinases.[1][6]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected changes in cell cycle distribution after inhibitor treatment.
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Possible Cause 1: Off-target effects on other cell cycle-related kinases.
-
Solution: Consult kinome-wide selectivity data for your specific inhibitor to identify potential off-target kinases that regulate the cell cycle. Use a more selective CDK7 inhibitor or a lower, more specific concentration of your current inhibitor. Validate your findings with a structurally different CDK7 inhibitor.
-
-
Possible Cause 2: Cell line-specific responses.
-
Solution: Different cell lines may have varying dependencies on CDK7 for cell cycle progression. Ensure your experimental conditions (e.g., cell density, serum concentration) are consistent. Test the inhibitor across a panel of cell lines to understand the breadth of its effects.
-
-
Possible Cause 3: Issues with flow cytometry analysis.
-
Solution: Ensure proper cell fixation and staining procedures. Use appropriate controls, including untreated and vehicle-treated cells. Gate your cell populations carefully to accurately quantify cell cycle phases.
-
Problem 2: Discrepancy between in vitro kinase assay results and cellular activity of the inhibitor.
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Possible Cause 1: High ATP concentration in the in vitro assay.
-
Solution: For ATP-competitive inhibitors, a high ATP concentration in the in vitro kinase assay can outcompete the inhibitor, leading to a higher IC50 value than observed in cells. Perform kinase assays at an ATP concentration close to the Km for CDK7.
-
-
Possible Cause 2: Inhibitor instability or metabolism in cells.
-
Solution: The inhibitor may be metabolized or actively transported out of the cells, reducing its effective concentration. Perform time-course experiments to assess the duration of target engagement.
-
-
Possible Cause 3: The inhibitor is not cell-permeable.
-
Solution: Verify the cell permeability of your inhibitor. If it is not permeable, consider using a different inhibitor or a delivery agent.
-
Problem 3: Difficulty in confirming target engagement by Western blotting for p-CDK or p-Pol II.
-
Possible Cause 1: Antibody quality.
-
Solution: Use well-validated antibodies specific for the phosphorylated form of the target protein. Run appropriate controls, such as phosphatase-treated lysates, to confirm antibody specificity.
-
-
Possible Cause 2: Transient or low-level phosphorylation.
-
Solution: Optimize the timing of inhibitor treatment and cell lysis. Phosphorylation events can be transient. Consider using phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. For low-abundance phosphoproteins, enrichment steps may be necessary.
-
-
Possible Cause 3: Off-target effects masking on-target changes.
-
Solution: Inhibition of other kinases might indirectly affect the phosphorylation of your target. Use a more selective inhibitor or validate your findings with a complementary technique like phosphoproteomics.
-
Data Presentation: Kinase Selectivity of CDK7 Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of selected CDK7 inhibitors against a panel of kinases. This data is compiled from various sources and is intended for comparative purposes. Experimental conditions can vary between studies.
| Kinase | THZ1 (IC50, nM) | YKL-5-124 (IC50, nM) | SY-1365 (IC50, nM) | Samuraciclib (CT7001) (IC50, nM) |
| CDK7 | 3.2 [7] | 9.7 [4] | 84 [7] | 40 [7] |
| CDK2 | >1000 | 1300[4] | >2000[8] | >1000 |
| CDK9 | >1000 | 3020[4] | >2000[8] | >1000 |
| CDK12 | ~10 | >100,000[4] | >2000[8] | >1000 |
| CDK13 | ~10 | >100,000[4] | >2000 | >1000 |
Note: Data for Samuraciclib against off-targets is less publicly available in direct comparative tables.
Experimental Protocols
Kinome-Wide Off-Target Profiling using KiNativ™
This protocol provides a general workflow for identifying kinase targets using an activity-based profiling method like KiNativ™.
Principle: This method uses an ATP or ADP acyl-phosphate probe that covalently labels the active site of kinases. In the presence of a competitive inhibitor, labeling of the target kinase is reduced. This reduction is quantified by mass spectrometry to determine the inhibitor's selectivity and potency.[9][10]
Materials:
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Cell lysate
-
CDK7 inhibitor
-
Desthiobiotin-ATP or -ADP probe
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.
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Inhibitor Incubation: Incubate the lysate with your CDK7 inhibitor at various concentrations. Include a DMSO vehicle control.
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Probe Labeling: Add the desthiobiotin-ATP/ADP probe to the lysate and incubate to allow for covalent labeling of active kinases.
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Proteolysis: Denature the proteins and digest them into peptides using trypsin.
-
Enrichment: Use streptavidin-agarose beads to enrich for the biotinylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the extent of inhibition for each kinase.
Identifying Off-Targets using Affinity Purification-Mass Spectrometry (AP-MS)
Principle: An immobilized version of the CDK7 inhibitor is used to "pull down" its interacting proteins from a cell lysate. These interacting proteins are then identified by mass spectrometry.[11][12][13][14][15]
Materials:
-
CDK7 inhibitor chemically modified for immobilization (e.g., with a biotin tag or on beads)
-
Cell lysate
-
Streptavidin or other affinity beads
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Bait Preparation: Immobilize the modified CDK7 inhibitor onto affinity beads.
-
Lysate Incubation: Incubate the cell lysate with the inhibitor-conjugated beads. Include a control with unconjugated beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the inhibitor pull-down compared to the control.
SILAC-Based Quantitative Phosphoproteomics for Target Deconvolution
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the quantitative comparison of protein phosphorylation levels between two cell populations. This can be used to identify substrates of CDK7 and its off-target kinases.[1][6][16]
Materials:
-
Cell lines cultured in "light" (normal) and "heavy" (isotope-labeled) amino acid-containing media
-
CDK7 inhibitor
-
Lysis buffer with phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
LC-MS/MS system
Procedure:
-
SILAC Labeling: Culture one population of cells in "light" medium and another in "heavy" medium for at least five passages to achieve complete labeling.
-
Inhibitor Treatment: Treat the "heavy" labeled cells with the CDK7 inhibitor and the "light" labeled cells with vehicle (DMSO).
-
Cell Lysis and Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" lysates.
-
Proteolysis: Digest the mixed protein sample into peptides with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the peptide mixture.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of "heavy" and "light" phosphopeptides. A significant decrease in the heavy/light ratio for a particular phosphopeptide indicates that its phosphorylation is inhibited by the drug.
Visualizations
Caption: On-target effects of CDK7 inhibitors on cell cycle and transcription.
Caption: Distinguishing on-target from off-target effects of CDK7 inhibitors.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET and CDK Inhibition Reveal Differences in the Proliferation Control of Sympathetic Ganglion Neuroblasts and Adrenal Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imtm.cz [imtm.cz]
- 9. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK12 Activity-Dependent Phosphorylation Events in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. scigig.eu [scigig.eu]
- 13. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing CDK7-IN-2 hydrochloride hydrate treatment duration in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing in vitro experiments using CDK7-IN-2 hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 has a dual role in regulating both the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for transcription initiation and elongation.[1][2][4] Therefore, this compound exerts its effects by disrupting both cell cycle progression and gene transcription.
Q2: What are the expected phenotypic effects of treating cells with a CDK7 inhibitor?
A2: Inhibition of CDK7 can lead to several observable cellular effects, including:
-
Cell Cycle Arrest: Typically, cells will arrest in the G1 and/or G2/M phases of the cell cycle.[3][5][6][7]
-
Induction of Apoptosis: Prolonged treatment or treatment at higher concentrations can lead to programmed cell death.[3][6][7][8][9]
-
Transcriptional Repression: Inhibition of CDK7 leads to a reduction in the phosphorylation of RNA Polymerase II, which can cause a general decrease in transcription, particularly of genes with super-enhancers like the oncogene MYC.[2][9]
Q3: How do I determine the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired activity, e.g., cell viability) for your specific cell line. A common starting point for in vitro studies with CDK7 inhibitors is in the nanomolar to low micromolar range.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific biological question you are asking and the endpoint you are measuring. Different cellular processes respond to CDK7 inhibition with different kinetics. A time-course experiment is the most effective way to determine the ideal treatment duration for your specific experimental goal. See the troubleshooting guide below for a detailed protocol on how to design and execute a time-course experiment.
Troubleshooting Guide: Optimizing Treatment Duration
A critical aspect of obtaining reliable and reproducible data with this compound is determining the optimal treatment duration. The kinetics of the cellular response to CDK7 inhibition can vary significantly depending on the cell type and the specific downstream effect being measured.
Understanding the Kinetics of Cellular Responses
The cellular consequences of CDK7 inhibition occur over different timescales. Below is a summary of the expected kinetics for key cellular events.
| Cellular Event | Typical Onset | Peak Effect | Notes |
| Inhibition of RNA Pol II Phosphorylation | Minutes to a few hours | 1 - 6 hours | This is a rapid and direct effect of CDK7 inhibition.[10] |
| Cell Cycle Arrest | 12 - 24 hours | 24 - 72 hours | The accumulation of cells in G1 or G2/M takes time as the cells progress through the cell cycle and encounter the block.[3][5][6][11] |
| Induction of Apoptosis | 24 - 48 hours | 48 - 96 hours or longer | Apoptosis is a downstream consequence of cell cycle arrest and transcriptional stress and therefore occurs later.[6][7][8][12] |
| Changes in Gene Expression (e.g., MYC) | A few hours | 6 - 24 hours | The downregulation of transcripts of short-lived proteins can be observed relatively quickly.[9] |
Designing a Time-Course Experiment
To empirically determine the optimal treatment duration for your specific cell line and experimental endpoint, a time-course experiment is essential.
Objective: To identify the time point at which the desired cellular effect (e.g., maximal cell cycle arrest, significant apoptosis) is observed without excessive non-specific cytotoxicity.
Experimental Workflow:
Troubleshooting Inconsistent Results
Problem: High variability in results between experiments.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase before treatment.
-
-
Possible Cause: Instability of the compound in solution.
-
Solution: Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before use. Store stock solutions as recommended by the manufacturer.
-
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Be precise with the timing of treatment and harvesting, especially for shorter time points.
-
Problem: No or weak effect observed.
-
Possible Cause: Suboptimal concentration of the inhibitor.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Perform a time-course experiment to identify the time point of maximal effect for your desired readout.
-
-
Possible Cause: The chosen cell line is resistant to CDK7 inhibition.
-
Solution: Consider using a different cell line that has been shown to be sensitive to CDK7 inhibitors.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-CDK1/2
-
Seed cells in 6-well plates and treat with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), and total CDK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound for the desired time points.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Signaling Pathway
The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription, and how its inhibition by this compound impacts these processes.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic cell death kinetics in vitro depend on the cell types and the inducers used - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDK7-IN-2 Hydrochloride Hydrate in Cancer Cells
Welcome to the technical support center for CDK7-IN-2 hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding acquired resistance to this potent and selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription. It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs, and is also part of the general transcription factor TFIIH, which phosphorylates RNA polymerase II to initiate transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells that exhibit a strong dependence on transcriptional regulation for their proliferation and survival.
Q2: My cancer cells have developed resistance to this compound. What are the potential mechanisms?
Several mechanisms can contribute to acquired resistance to CDK7 inhibitors. The most commonly reported include:
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Upregulation of ABC transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively efflux the inhibitor from the cancer cells, reducing its intracellular concentration and thereby its efficacy.
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Acquired mutations in the CDK7 gene: A specific mutation, D97N, in the CDK7 gene has been identified as a mechanism of resistance to non-covalent CDK7 inhibitors. This mutation reduces the binding affinity of the inhibitor to the CDK7 protein.
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Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the CDK7 pathway. This can involve the upregulation of pro-survival pathways or the activation of other kinases.
Q3: How can I determine if my resistant cells are overexpressing ABC transporters?
You can assess the expression and activity of ABCB1 and ABCG2 in your resistant cell lines using the following methods:
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Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of ABCB1 and ABCG2.
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Western Blotting: To determine the protein expression levels of ABCB1 and ABCG2.
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Flow Cytometry-based Efflux Assays: To measure the functional activity of the transporters by assessing the efflux of fluorescent substrates.
Q4: What should I do if I suspect an acquired mutation in CDK7?
If you suspect a mutation in the CDK7 gene, you can perform the following:
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Sanger Sequencing: Sequence the coding region of the CDK7 gene in your resistant cell lines to identify any potential mutations, paying close attention to the region encoding the D97 residue.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can be employed to identify mutations in CDK7 and other potential resistance-conferring genes.
Troubleshooting Guide
Problem: Decreased sensitivity (increased IC50) of cancer cells to this compound over time.
Potential Cause 1: Upregulation of ABC Transporters
This is a common mechanism of acquired resistance to various drugs, including CDK7 inhibitors.
Troubleshooting Workflow:
Workflow for investigating ABC transporter-mediated resistance.
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 and ABCG2:
-
Isolate total RNA from both sensitive (parental) and resistant cancer cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for human ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative fold change in mRNA expression in resistant cells compared to sensitive cells using the ΔΔCt method.
-
-
Western Blot for ABCB1 and ABCG2:
-
Lyse sensitive and resistant cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for ABCB1 and ABCG2.
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Flow Cytometry-based Efflux Assay:
-
Incubate sensitive and resistant cells with a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Pheophorbide A).
-
In parallel, incubate cells with the fluorescent substrate in the presence of a known inhibitor of ABCB1 (e.g., Verapamil) or ABCG2 (e.g., Ko143) as a positive control.
-
After incubation, wash the cells and analyze the intracellular fluorescence intensity using a flow cytometer.
-
Reduced fluorescence in resistant cells compared to sensitive cells, which is reversed by the inhibitor, indicates increased transporter activity.
-
Potential Cause 2: Acquired Mutation in CDK7
A point mutation in the CDK7 gene can alter the drug's binding pocket, leading to resistance.
Troubleshooting Workflow:
Workflow for identifying acquired CDK7 mutations.
Experimental Protocol:
-
Sanger Sequencing of CDK7:
-
Isolate genomic DNA from both sensitive and resistant cell lines.
-
Design primers to amplify the exons of the CDK7 gene, with a particular focus on the region containing the codon for Aspartic Acid 97 (D97).
-
Perform PCR amplification of the CDK7 exons.
-
Purify the PCR products and send for Sanger sequencing.
-
Analyze the sequencing chromatograms to identify any nucleotide changes that would result in an amino acid substitution.
-
Problem: How to overcome resistance to this compound?
Solution: Synergistic Drug Combinations
Combining this compound with other anti-cancer agents can be an effective strategy to overcome resistance. The rationale is to target parallel or downstream pathways that the cancer cells may rely on for survival upon CDK7 inhibition. While specific data for this compound is limited, studies with other selective CDK7 inhibitors suggest the following combinations may be effective. Researchers should empirically determine the optimal concentrations and combination ratios for their specific cell lines.
Potential Synergistic Combinations and Underlying Signaling Pathways:
Signaling pathways targeted by synergistic drug combinations.
Quantitative Data from Studies with other CDK7 inhibitors (as a reference):
| Combination Partner | Cancer Type | Effect |
| Tyrosine Kinase Inhibitors | Neuroblastoma | Synergistically induced apoptosis. |
| (e.g., Ponatinib, Lapatinib) | ||
| Topoisomerase I Inhibitors | Small Cell Lung Cancer | Synergistic cytotoxicity. |
| (e.g., Topotecan) | ||
| Endocrine Therapy | ER+ Breast Cancer | Overcomes resistance to endocrine therapy. |
| (e.g., Fulvestrant) |
Experimental Protocol for Assessing Synergy:
-
Determine IC50 values: First, determine the half-maximal inhibitory concentration (IC50) for this compound and the potential synergistic partner individually in your cancer cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Combination treatment: Treat the cells with a matrix of concentrations of both drugs, including concentrations below, at, and above their individual IC50 values.
-
Assess cell viability: After the desired incubation period, measure cell viability for each combination.
-
Calculate Combination Index (CI): Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
By systematically investigating these potential resistance mechanisms and exploring synergistic drug combinations, researchers can develop effective strategies to overcome resistance to this compound and enhance its therapeutic potential in cancer treatment.
References
how to control for solvent effects of DMSO with CDK7-IN-2 hydrochloride hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CDK7-IN-2 hydrochloride hydrate, with a focus on controlling for the solvent effects of dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1] To prepare a stock solution, we recommend dissolving the compound in 100% sterile DMSO. One supplier suggests a method to prepare a 40 mg/mL stock solution by dissolving 2 mg of the compound in 50 µL of DMSO.[2] However, a more conservative and commonly used stock concentration is 10 mM. Always centrifuge the vial briefly before opening to ensure any powder adhering to the cap is collected at the bottom.[3]
Q2: What is the recommended storage condition for this compound and its stock solution?
A2: The powdered (solid) form of this compound should be stored at -20°C for up to three years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one to two years.[2][4]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The sensitivity of cell lines to DMSO can vary significantly. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), as this level is considered non-influential for most cell lines.[5] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[5][6] Concentrations of 1% and higher can lead to cytotoxicity and other off-target effects.[5]
Q4: Why is a vehicle control important, and how do I prepare it?
A4: A vehicle control is essential because DMSO itself can have biological effects, including influencing cell growth, differentiation, and signaling pathways.[7] The vehicle control should contain the same final concentration of DMSO as your highest concentration of this compound.[8] To prepare the vehicle control, you will perform the same serial dilutions as your compound, but using only DMSO. For example, if your 10 µM drug treatment has a final DMSO concentration of 0.1%, your vehicle control for that data point should also be 0.1% DMSO in media.[8]
Q5: My compound precipitates when I add it to the cell culture medium. What should I do?
A5: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds prepared in DMSO. To mitigate this, add the DMSO stock solution dropwise into the culture medium while gently vortexing or mixing. A stepwise dilution approach is also recommended.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or unexpected results between experiments. | 1. Variable final DMSO concentration: Different dilutions of the inhibitor may result in varying final DMSO concentrations, affecting the cells differently. 2. DMSO degradation: Improper storage of DMSO can lead to degradation products that are more toxic to cells. 3. Cell line sensitivity: The specific cell line may be highly sensitive to even low concentrations of DMSO. | 1. Use a matched vehicle control: Ensure that for every concentration of the inhibitor tested, a corresponding vehicle control with the exact same concentration of DMSO is included. 2. Use high-quality, sterile DMSO: Store DMSO in small, airtight aliquots protected from light. Use a fresh aliquot for preparing stock solutions. 3. Perform a DMSO dose-response curve: Test a range of DMSO concentrations (e.g., 0.05% to 1%) on your cells to determine the highest non-toxic concentration. |
| Higher than expected cytotoxicity in control wells. | 1. High DMSO concentration: The final DMSO concentration may be too high for the specific cell line. 2. Extended incubation time: The cytotoxic effects of DMSO can be time-dependent. | 1. Lower the final DMSO concentration: Aim for a final concentration of ≤ 0.1%. This may require preparing a higher concentration stock solution of your inhibitor. 2. Reduce incubation time: If possible for your experimental endpoint, reduce the duration of exposure to the compound and DMSO. |
| Difficulty dissolving the compound. | 1. Low-quality DMSO: The presence of water in DMSO can reduce its solvating power for hydrophobic compounds. 2. Compound has reached its solubility limit. | 1. Use anhydrous, sterile DMSO. 2. Gently warm the solution and sonicate: Brief warming (to 37°C) or sonication can aid in dissolving the compound. However, be cautious about the stability of the compound under these conditions. Refer to the manufacturer's instructions. |
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Solubility in DMSO | 10 mM to 200.95 mM | [1][9] |
| Storage (Powder) | -20°C for up to 3 years | [2][3] |
| Storage (in DMSO) | -80°C for up to 1-2 years | [2][4] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Concentration (v/v) | Effect | Source(s) |
| ≤ 0.1% | Generally considered safe for most cell lines. | [5] |
| 0.1% - 0.5% | May be tolerated by some cell lines, but a vehicle control is critical. | [5] |
| ≥ 1% | Increased risk of cytotoxicity and off-target effects. | [5] |
Experimental Protocols
Detailed Methodology: Cell Viability Assay (e.g., MTT or AlamarBlue)
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability while controlling for DMSO effects.
-
Cell Seeding:
-
Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Compound and Vehicle Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.
-
Create a serial dilution of your stock solution in 100% DMSO to make intermediate stocks.
-
In parallel, prepare a serial dilution of 100% DMSO in culture medium to serve as your vehicle controls, matching the DMSO concentration at each inhibitor dilution.
-
-
Treatment of Cells:
-
Carefully remove the old medium from the cells.
-
Add the final drug dilutions (prepared in culture medium) to the designated wells. The final DMSO concentration should not exceed your predetermined safe limit (ideally ≤ 0.1%).
-
Add the corresponding vehicle control dilutions to a separate set of wells.
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Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation:
-
Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings of the drug-treated wells to their corresponding vehicle control wells to account for any effect of DMSO on cell viability.
-
Plot the normalized cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for a cell viability assay with CDK7-IN-2, including vehicle controls.
Caption: Simplified signaling pathway of CDK7 and the point of inhibition by CDK7-IN-2.
References
- 1. CDK7-IN-2 (hydrochloride hydrate) - Immunomart [immunomart.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound () for sale [vulcanchem.com]
issues with CDK7-IN-2 hydrochloride hydrate stability in aqueous solutions
Welcome to the technical support center for CDK7-IN-2 hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of CDK7-IN-2 in your experiments.
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed Upon Dilution in Aqueous Buffer
Possible Cause 1: Low Aqueous Solubility of the Free Base
CDK7-IN-2 is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds often characterized by low water solubility.[1][2] While the hydrochloride salt form enhances solubility, dilution into a neutral or alkaline aqueous buffer can raise the pH and convert the salt to its less soluble free base form, causing it to precipitate out of solution.[3][4]
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your initial stock solution, typically in DMSO, is fully dissolved and free of particulates. If crystals are present, gently warm the solution and vortex or sonicate.
-
Optimize Final DMSO Concentration: When diluting into your aqueous buffer (e.g., cell culture media, PBS), maintain a final DMSO concentration that is sufficient to keep the compound in solution. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays to minimize solvent toxicity, but a slightly higher concentration (e.g., up to 1%) may be necessary for solubility. Always include a vehicle control (DMSO at the same final concentration) in your experiments.
-
pH of the Aqueous Buffer: The pH of your final solution can impact the stability of the hydrochloride salt.[3][4] For weakly basic drugs, a lower pH environment favors the more soluble salt form. If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., pH 6.5-7.0).
-
Use of Co-solvents: For more challenging solubility issues, particularly for in vivo studies, the use of co-solvents may be necessary. A common formulation approach involves initial dissolution in DMSO, followed by dilution with agents like PEG300 and Tween 80 before adding the final aqueous component.
-
Prepare Fresh Dilutions: Due to potential stability issues in aqueous solutions, it is always best to prepare fresh dilutions of CDK7-IN-2 from your DMSO stock solution immediately before each experiment.
Issue 2: Loss of Compound Activity Over Time in Aqueous Solution
Possible Cause 1: Hydrolysis of the Acrylamide Moiety
CDK7-IN-2 contains an acrylamide functional group, which makes it a covalent inhibitor. This acrylamide moiety can be susceptible to hydrolysis in aqueous environments, particularly at non-neutral pH, leading to a loss of covalent binding ability and reduced biological activity.[5][6]
Troubleshooting Steps:
-
Minimize Incubation Time in Aqueous Buffers: Prepare your working solutions immediately before use and minimize the time the compound spends in aqueous buffer prior to its addition to your experimental system.
-
Control pH: The rate of hydrolysis can be pH-dependent. If you suspect degradation, it is advisable to conduct a stability test in your specific buffer system (see Experimental Protocols section).
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Storage of Aqueous Solutions: Avoid storing CDK7-IN-2 in aqueous solutions. If temporary storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store at -80°C. However, it is crucial to validate the compound's activity after thawing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted into your aqueous experimental buffer.
Q2: How should I store the solid compound and its stock solution?
A2: The solid powder of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[7]
Q3: What is the expected solubility of this compound in aqueous buffers like PBS?
Q4: Is this compound sensitive to light?
A4: While specific data on the photosensitivity of CDK7-IN-2 is not available, it is good laboratory practice to protect all small molecule inhibitors from prolonged exposure to light by storing them in amber vials or wrapping containers in foil.
Q5: Can I sonicate the solution to aid dissolution?
A5: Yes, gentle sonication or vortexing can be used to help dissolve the compound in DMSO to create a stock solution. If you observe precipitation when diluting into an aqueous buffer, sonication may help to temporarily resuspend the compound, but it may not address underlying solubility or stability issues.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Solid) | -20°C for up to 3 years | [7] |
| Storage (in DMSO) | -80°C for up to 1 year | [7] |
| Recommended Stock Solvent | DMSO | N/A |
Experimental Protocols
Protocol 1: General Procedure for Preparing Working Solutions
-
Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
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Prepare a 10 mM stock solution in DMSO. For example, add 1.81 mL of DMSO to 10 mg of the compound (Molecular Weight: 552.11 g/mol ).
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Vortex or sonicate gently until the solid is completely dissolved.
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Dispense the stock solution into single-use aliquots in amber vials and store at -80°C.
-
For your experiment, thaw an aliquot of the DMSO stock solution at room temperature.
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Perform a serial dilution of the DMSO stock into your final aqueous buffer (e.g., cell culture medium) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control. Add the freshly diluted compound to your assay immediately.
Protocol 2: Assessing the Stability of CDK7-IN-2 in an Aqueous Buffer
This protocol allows you to determine the stability of the compound in your specific experimental buffer over time.
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Preparation: Prepare a solution of CDK7-IN-2 in your aqueous buffer of choice at the final working concentration you intend to use. Also, prepare a control sample of the same concentration in 100% DMSO.
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Incubation: Incubate the aqueous solution at the temperature of your experiment (e.g., 37°C).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution. The 0-hour time point serves as your initial concentration reference.
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Sample Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store the samples at -20°C or colder until analysis.
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Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact CDK7-IN-2 remaining at each time point relative to the time 0 sample.
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Data Interpretation: Plot the percentage of remaining CDK7-IN-2 against time to determine its stability profile and half-life in your specific buffer.
Visualizations
Caption: CDK7 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Flowchart for CDK7-IN-2 Use.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 7. This compound | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting CDK7-IN-2 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Western blotting experiments using the CDK7 inhibitor, CDK7-IN-2.
Troubleshooting Guide: Inconsistent Western Blotting Results with CDK7-IN-2
This guide is designed to help you identify and resolve common problems that can lead to inconsistent or unexpected results in your Western blotting experiments involving the CDK7 inhibitor, CDK7-IN-2.
Question: I am seeing a weak or no signal for my target protein after treating cells with CDK7-IN-2.
Possible Causes and Solutions:
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Suboptimal Primary Antibody Concentration: The concentration of your primary antibody may be too low.
-
Solution: Increase the primary antibody concentration. It is recommended to perform a titration to determine the optimal concentration. You can also try increasing the incubation time to overnight at 4°C. Ensure you are using a fresh dilution of the antibody for each experiment, as reusing diluted antibodies can decrease their effectiveness.
-
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Low Target Protein Abundance: The concentration of your target protein in the cell lysate may be insufficient for detection.
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Solution: Increase the amount of protein loaded per well. Consider using a positive control, such as a cell lysate known to express the target protein at high levels, to confirm your experimental setup. Ensure your lysis buffer is appropriate for the subcellular localization of your target protein and always include protease and phosphatase inhibitors to prevent degradation.[1]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
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Solution: Verify successful transfer by staining the membrane with Ponceau S or the gel with Coomassie Blue after transfer. Optimize transfer conditions, such as time and voltage, especially for high molecular weight proteins.
-
-
Over-blocking: Excessive blocking can mask the epitope recognized by the primary antibody.
-
Solution: Reduce the blocking incubation time or decrease the concentration of the blocking agent. You can also try switching to a different blocking agent (e.g., from non-fat dry milk to BSA, or vice versa).[2]
-
Question: My Western blot shows high background, making it difficult to interpret the results.
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent. Consider adding a mild detergent like Tween-20 to your blocking and wash buffers to reduce background.[1]
-
-
Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically to the membrane.
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Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
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Solution: Increase the number and duration of your wash steps after both primary and secondary antibody incubations. Using a buffer with a mild detergent (e.g., TBST) is recommended.[1]
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.
-
Solution: Ensure the membrane remains hydrated throughout the entire Western blotting process.[4]
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Question: I am observing non-specific bands in addition to my band of interest.
Possible Causes and Solutions:
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Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Ensure your primary antibody is specific for the target protein. You can check the manufacturer's datasheet for validation data. Consider using a monoclonal antibody for higher specificity. If the issue is with the secondary antibody, ensure it is raised against the correct species of the primary antibody.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may be degrading.
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Solution: Always use fresh samples and add protease inhibitors to your lysis buffer. Keep samples on ice or at 4°C during preparation.[1]
-
-
Post-Translational Modifications (PTMs): Multiple bands could represent different isoforms or post-translationally modified versions of your target protein.[1]
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Solution: Consult databases like UniProt to check for known isoforms or PTMs of your protein. Treatment with phosphatases or glycosidases can help determine if the extra bands are due to phosphorylation or glycosylation.
-
Question: The bands on my blot appear uneven or smeared.
Possible Causes and Solutions:
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Inconsistent Gel Polymerization: If the gel did not polymerize evenly, it can lead to distorted bands.
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Solution: Ensure your gel components are fresh and properly mixed. Allow the gel to polymerize completely before use.[5]
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Sample Preparation Issues: The presence of viscous material like DNA or lipids in your sample can cause streaking.
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Solution: Sonicate your samples to shear DNA and centrifuge them at a high speed to pellet insoluble debris before loading.[1]
-
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Uneven Transfer: Air bubbles between the gel and membrane can obstruct transfer.
-
Solution: Carefully assemble the transfer stack to ensure there are no trapped air bubbles.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CDK7-IN-2 and how might it affect my Western blot results?
CDK7 is a kinase with a dual role: it acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs (like CDK1, CDK2, CDK4, and CDK6) to regulate the cell cycle, and it is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II to control transcription.[6][7][8] CDK7-IN-2 is a chemical inhibitor that targets the kinase activity of CDK7. By treating cells with CDK7-IN-2, you would expect to see a decrease in the phosphorylation of CDK7's downstream targets. For example, you might observe a decrease in the activating phosphorylation of other CDKs or a reduction in the phosphorylation of RNA Polymerase II at Serine 5 and 7.[9][10] When performing a Western blot for these downstream targets, you should see a decrease in the signal for the phosphorylated form of the protein.
Q2: How can I confirm that CDK7-IN-2 is active in my experiment?
To confirm the activity of CDK7-IN-2, you should probe for the phosphorylation status of a known CDK7 substrate. A common approach is to perform a Western blot for the phosphorylated form of the RNA Polymerase II C-terminal domain (specifically at Serine 5 or Serine 7).[9][10] A decrease in the signal for these phosphorylated forms after treatment with CDK7-IN-2 would indicate that the inhibitor is active. You could also assess the phosphorylation of the T-loop of other CDKs, such as CDK2.[11]
Q3: Are there any off-target effects of CDK7 inhibitors that I should be aware of?
While specific information on CDK7-IN-2's off-target effects is limited in the provided search results, it's a general consideration for any kinase inhibitor. Some inhibitors may affect other kinases, especially at higher concentrations.[12] For instance, the inhibitor SY-351, at higher concentrations, was found to inhibit other kinases like CDK12 and CDK13.[12] It is crucial to use the inhibitor at the lowest effective concentration and, if possible, confirm key findings with a second, structurally distinct inhibitor or with a genetic approach like siRNA-mediated knockdown of CDK7.
Q4: What are the recommended storage conditions for CDK7-IN-2?
While the search results do not provide specific storage instructions for CDK7-IN-2, kinase inhibitors are typically stored as a stock solution in DMSO at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.
Quantitative Data Summary
The following table provides recommended starting dilutions for commercially available CDK7 antibodies for Western blotting. Note that optimal dilutions should be determined experimentally.
| Antibody Product | Host Species | Recommended Dilution for WB | Reference |
| Cell Signaling Technology #2916 (MO1) | Mouse Monoclonal | 1:2000 | [13] |
| Cell Signaling Technology #2090 | Rabbit Polyclonal | 1:1000 | [14] |
| Thermo Fisher Scientific PA5-95857 | Rabbit Polyclonal | 1:500-1:2,000 | [15] |
| Novus Biologicals NBP2-76409 (BL-80-5D4) | Rabbit Monoclonal | Not specified, but used in WB |
Detailed Experimental Protocol: Western Blotting
This protocol provides a general framework for performing a Western blot to analyze protein expression following treatment with CDK7-IN-2.
1. Cell Lysis
-
After treating cells with CDK7-IN-2 and appropriate controls, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE
-
Mix the protein samples with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.[1] Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x running buffer (25 mM Tris, 190 mM glycine, 0.1% SDS) until the dye front reaches the bottom of the gel.[16]
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure no air bubbles are trapped between the gel and the membrane.
-
Transfer conditions will vary depending on the size of the protein and the transfer system used. A common condition is 100V for 1-2 hours in a cold room or with an ice pack.[16]
4. Immunoblotting
-
After transfer, briefly rinse the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with several washes of TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Visualizations
Caption: CDK7 Signaling Pathways and the effect of CDK7-IN-2.
Caption: Standard Western Blotting Experimental Workflow.
Caption: Troubleshooting logic for inconsistent Western Blot results.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ptglab.com [ptglab.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reciprocal Activation by Cyclin-Dependent Kinases 2 and 7 Is Directed by Substrate Specificity Determinants outside the T Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 (MO1) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 14. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. CDK7 Polyclonal Antibody (PA5-95857) [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
minimizing cytotoxicity of CDK7-IN-2 hydrochloride hydrate in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CDK7-IN-2 hydrochloride hydrate. The information aims to help minimize cytotoxicity in normal cells while maximizing its efficacy against cancerous cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity in Normal/Non-Transformed Cell Lines | 1. High Concentration: The concentration of CDK7-IN-2 may be too high for the specific normal cell line, leading to off-target effects or excessive on-target toxicity. 2. Prolonged Exposure: Continuous exposure may not be necessary and could lead to cumulative toxicity in normal cells. 3. Cell Line Sensitivity: Some normal cell lines may have higher basal CDK7 activity or be more sensitive to transcriptional inhibition. | 1. Dose-Response Curve: Perform a dose-response experiment on both your target cancer cells and a relevant normal cell line to determine the optimal therapeutic window. Start with a broad range of concentrations and narrow down to find the lowest effective concentration for cancer cells with minimal impact on normal cells. 2. Pulsed Exposure: Consider a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off) to allow normal cells to recover while still impacting the more rapidly dividing cancer cells. 3. Alternative Normal Cell Line: If possible, test a different normal cell line from a similar tissue of origin to see if the observed toxicity is cell-type specific. |
| Inconsistent Anti-proliferative Effects | 1. Compound Instability: Improper storage or handling of the hydrochloride hydrate form can lead to degradation. 2. Cell Culture Variability: Differences in cell passage number, confluency, or media components can affect cellular response. 3. Assay Timing: The time point for assessing viability may not be optimal to observe the full effect of cell cycle arrest and apoptosis. | 1. Proper Handling: Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. 2. Standardized Protocols: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure media and supplements are uniform across experiments. 3. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint for your specific cell lines and experimental goals. |
| Precipitation of Compound in Culture Media | 1. Poor Solubility: The final concentration of the solvent (e.g., DMSO) may be too low, or the compound's solubility limit in the aqueous media may be exceeded. | 1. Solvent Concentration: Ensure the final concentration of DMSO in the culture media is kept low (typically ≤ 0.5%) and is consistent across all conditions, including vehicle controls. 2. Intermediate Dilutions: Prepare serial dilutions of your stock solution in culture media to ensure gradual and complete dissolution. Vortex gently between dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CDK7-IN-2?
A1: CDK7-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 has a dual role in the cell: it is a key component of the CDK-activating kinase (CAK) complex, which is necessary for cell cycle progression, and it is part of the transcription factor TFIIH, which is essential for the transcription of many genes.[4][5] By inhibiting CDK7, CDK7-IN-2 disrupts both the cell cycle and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on these processes.[6][7]
Q2: Why is CDK7-IN-2 expected to be more toxic to cancer cells than normal cells?
A2: The rationale for the selective toxicity of CDK7 inhibitors towards cancer cells is based on several factors:
-
CDK7 Overexpression: CDK7 is often moderately elevated in tumor cells compared to their normal counterparts.[8][9]
-
Transcriptional Addiction: Many cancer cells are in a state of "transcriptional addiction," meaning they have a high demand for the continuous transcription of oncogenes like MYC.[6] CDK7 inhibition disproportionately affects these cells by disrupting the "super-enhancers" that drive the expression of these key oncogenes.
-
Proliferative Dependency: Cancer cells are highly reliant on cell cycle progression. By inhibiting the CAK activity of CDK7, CDK7-IN-2 effectively halts the cell cycle, an effect that is more pronounced in rapidly dividing cancer cells than in quiescent or slowly dividing normal cells.[10]
Q3: What are the known off-target effects of CDK7 inhibitors?
A3: While CDK7-IN-2 is designed to be selective, all kinase inhibitors have the potential for off-target effects.[11][12] For some less selective CDK7 inhibitors, off-target activity against CDK12 and CDK13 has been noted.[7][13] It is crucial to use highly selective inhibitors like CDK7-IN-2 at the lowest effective concentration to minimize potential off-target effects. The selectivity of CDK7-IN-2 has been demonstrated in kinase profiling assays.
Q4: What in vitro assays are recommended to assess the cytotoxicity of CDK7-IN-2?
A4: Several standard assays can be used to measure cytotoxicity and cell viability:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays quantify cell death by measuring the release of intracellular components or the uptake of a dye by non-viable cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays specifically measure the induction of programmed cell death.
-
Clonogenic (Colony Formation) Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into cytostatic versus cytotoxic effects.
Q5: Are there strategies to protect normal cells from the cytotoxic effects of CDK7-IN-2 in a research setting?
A5: While there are no specific published protocols for protecting normal cells from CDK7-IN-2, general strategies for kinase inhibitors can be applied:
-
Optimize Concentration and Exposure Time: As detailed in the troubleshooting guide, this is the most critical step.
-
Use of Quiescent Normal Cells: If experimentally feasible, using quiescent (serum-starved) normal cells as a control can highlight the proliferation-dependent effects of the inhibitor.
-
Co-culture Models: Employing co-culture systems of cancer and normal cells (e.g., fibroblasts) can provide a more physiologically relevant context to assess differential toxicity.
Quantitative Data Summary
The following table summarizes the inhibitory activity of CDK7-IN-2 against CDK7 and other related kinases, highlighting its selectivity.
| Kinase Target | CDK7-IN-2 IC₅₀ (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 9.7 | 1 |
| CDK2 | 1,300 | ~134 |
| CDK9 | 3,020 | ~311 |
| Data sourced from preclinical in vitro kinase assays.[14] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cell lines (e.g., cancer cell line of interest and a normal counterpart)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CDK7-IN-2 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CDK7-IN-2 or the vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
References
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of CDK7/CAK in normal and tumor cells of diverse histogenesis, cell-cycle position and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound () for sale [vulcanchem.com]
Technical Support Center: Addressing Variability in CDK7-IN-2 Hydrochloride Hydrate Efficacy
Welcome to the technical support center for CDK7-IN-2 hydrochloride hydrate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals address variability in the efficacy of this potent and selective CDK7 inhibitor across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical enzyme with a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[5][6][7]
-
Cell Cycle Control: As a component of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[5][6][8] Inhibition of CDK7 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[9]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step for the initiation and elongation of transcription.[8][10] By inhibiting CDK7, this compound can suppress the transcription of key oncogenes, such as MYC, and other genes essential for tumor cell survival.[8]
Q2: Why do I observe different IC50 values for this compound in different cell lines?
A2: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:
-
Genetic and Molecular Background: Cell lines, even from the same tissue of origin, have distinct genetic and molecular profiles. For example, the status of tumor suppressor genes like p53 and the expression levels of oncogenes such as MYC can influence sensitivity to CDK7 inhibition.[8]
-
Signaling Pathway Dependence: Some cancer cells are highly dependent on specific signaling pathways for their growth and survival. For instance, cancers with activated mTOR or Hippo signaling pathways may exhibit increased sensitivity to CDK7 inhibitors.[11][12]
-
Drug Efflux and Metabolism: Differences in the expression and activity of drug transporters (e.g., ABC transporters) and metabolic enzymes among cell lines can alter the intracellular concentration and efficacy of the inhibitor.
-
Cellular Growth Rate: The rate of cell proliferation can impact the apparent efficacy of cell cycle-active agents like CDK7 inhibitors.
Q3: Does the efficacy of this compound correlate with CDK7 expression levels in a given cell line?
A3: Not necessarily. Studies with other CDK7 inhibitors have shown that there is not always a direct correlation between the levels of CDK7 protein or mRNA and the sensitivity of a cell line to the inhibitor. Other factors, such as the cell's reliance on specific transcriptional programs or the status of downstream signaling pathways, are often more critical determinants of sensitivity.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is crucial to prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Prolonged incubation in aqueous media at 37°C can lead to degradation. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or lack of efficacy.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider testing a panel of cell lines with varying genetic backgrounds. Acquired resistance can also occur through mutations in the CDK7 gene. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase. High cell density at the time of treatment can sometimes reduce the apparent potency of an inhibitor. |
| Incorrect Assay Conditions | Optimize the cell seeding density and the duration of inhibitor treatment. For some CDK7 inhibitors, a longer incubation time may be required to observe maximal effects. |
| Solubility Issues | Although this compound is soluble in DMSO, precipitation may occur upon dilution into aqueous culture media. Visually inspect the media for any precipitate after adding the inhibitor. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Seeding Density | Ensure precise and consistent cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification. |
| Inhibitor Dilution Errors | Prepare serial dilutions carefully and use calibrated pipettes. Prepare a fresh set of dilutions for each experiment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Assay Readout Variability | Ensure that the assay readout (e.g., absorbance or fluorescence) is within the linear range of the instrument. Include appropriate positive and negative controls in every experiment. |
Data Presentation: Efficacy of CDK7 Inhibitors Across Cancer Cell Lines
Note: Specific IC50 values for this compound are not publicly available across a wide range of cell lines. The following table presents representative data for other selective CDK7 inhibitors to illustrate the expected range of activity and variability.
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | Compound 22 | 143.2 - 1171.0 (range for derivatives) | [13] |
| RS4;11 | Acute Lymphoblastic Leukemia | Compound 22 | 288.0 | [13] |
| MM.1S | Multiple Myeloma | Compound 22 | 174.6 | [13] |
| Mino | Mantle Cell Lymphoma | Compound 22 | 37.5 | [13] |
| Jeko-1 | Mantle Cell Lymphoma | Compound 22 | 168.7 | [13] |
| NCI-60 Panel | Various Cancers | ICEC0942 | ~250 (median GI50) | [6] |
| Breast Cancer Lines | Breast Cancer | ICEC0942 | 200 - 300 (GI50 range) | [14] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the IC50 value of this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (typically 2,000-10,000 cells/well, optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor solvent used.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Target Engagement
This protocol allows for the assessment of this compound's effect on the phosphorylation of its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), phospho-RNA Polymerase II CTD (Ser5 or Ser7), and total protein levels of these targets, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.[10][15][16][17][18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Visualizations
Caption: CDK7's dual role in cell cycle and transcription.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 10. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK7 regulates organ size and tumor growth by safeguarding the Hippo pathway effector Yki/Yap/Taz in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two CDK7 Inhibitors: A Comparative Guide to THZ1 and CDK7-IN-2 Hydrochloride Hydrate in Cancer Research
For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the selection of appropriate chemical probes and potential drug candidates is paramount. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating transcription and the cell cycle.[1][2] This guide provides a comparative overview of two CDK7 inhibitors: the well-characterized covalent inhibitor THZ1 and the less-documented CDK7-IN-2 hydrochloride hydrate.
This comparison aims to be an objective resource, presenting available experimental data to aid in the informed selection of these compounds for cancer research. It is important to note a significant disparity in the volume of publicly available, peer-reviewed data for these two molecules. THZ1 has been extensively studied and characterized in the scientific literature, while the available information for this compound is more limited and primarily sourced from vendor-supplied data and patent literature.
At a Glance: Key Differences
| Feature | THZ1 | This compound |
| Data Availability | Extensive peer-reviewed publications | Primarily vendor data and patent literature |
| Mechanism of Action | Covalent inhibitor targeting Cys312 | Presumed covalent inhibitor |
| Selectivity Profile | Well-characterized; also inhibits CDK12/13 | Described as selective, with some vendor data |
| Preclinical Validation | Widely validated in vitro and in vivo | Limited publicly available validation |
| Clinical Development | Preclinical tool; derivatives in clinical trials | No known clinical trials |
In-Depth Comparison:
Mechanism of Action
Both THZ1 and this compound are understood to be inhibitors of CDK7, a kinase that plays a crucial role in the transcription of many oncogenes.[1]
THZ1 is a well-documented covalent inhibitor of CDK7. It achieves its potency and selectivity by forming a covalent bond with a unique cysteine residue (Cys312) located outside of the kinase's ATP-binding pocket.[3] This irreversible inhibition of CDK7 leads to a global decrease in transcription, particularly of genes associated with super-enhancers, which are critical for maintaining the identity and survival of many cancer cells.
This compound is described as a potent and selective CDK7 inhibitor. While its precise binding mode is not detailed in peer-reviewed literature, its chemical structure suggests a similar covalent mechanism of action to THZ1.
The inhibition of CDK7 by these compounds disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription. This leads to the downregulation of key oncogenes like MYC and anti-apoptotic proteins such as MCL-1, ultimately inducing apoptosis in cancer cells.
Caption: CDK7 Signaling Pathway and Inhibition.
Quantitative Data: Potency and Selectivity
A direct comparison of potency and selectivity is challenging due to the differing sources of data.
THZ1:
The inhibitory activity of THZ1 has been extensively profiled across numerous cancer cell lines and kinase panels in peer-reviewed studies.
| Assay Type | Target | IC50 / Kd | Source |
| Biochemical Assay | CDK7 | 3.2 nM (Kd) | Kwiatkowski et al., Nature 2014 |
| Cell Proliferation | Jurkat (T-ALL) | ~50 nM | Kwiatkowski et al., Nature 2014 |
| Cell Proliferation | HCT116 (Colon) | ~100 nM | Kwiatkowski et al., Nature 2014 |
| Kinase Selectivity | CDK12 | Potent Inhibition | Olson et al., Cell Chem Biol 2019 |
| Kinase Selectivity | CDK13 | Potent Inhibition | Olson et al., Cell Chem Biol 2019 |
This compound:
The following data is sourced from a publicly accessible vendor website and has not been independently verified in peer-reviewed literature.
| Assay Type | Target | IC50 | Source |
| Biochemical Assay | CDK7 | 9.7 nM | Vulcanchem |
| Biochemical Assay | CDK2 | 1,300 nM | Vulcanchem |
| Biochemical Assay | CDK9 | 3,020 nM | Vulcanchem |
| Biochemical Assay | CDK12 | >10,000 nM | Vulcanchem |
Based on this vendor data, this compound appears to be a potent and selective inhibitor of CDK7, with significantly less activity against other CDKs. However, without peer-reviewed validation, these values should be interpreted with caution.
Preclinical Efficacy in Cancer Models
THZ1 has demonstrated broad anti-cancer activity in a wide range of preclinical models, both in vitro and in vivo.
-
In Vitro: THZ1 induces apoptosis and inhibits the proliferation of cell lines derived from various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), small cell lung cancer, neuroblastoma, and triple-negative breast cancer.
-
In Vivo: In xenograft models of T-ALL and other cancers, administration of THZ1 (typically at doses around 10 mg/kg) has been shown to significantly inhibit tumor growth and improve survival.[3]
This compound:
Vendor-supplied information suggests that this compound has anti-cancer activity.
-
In Vitro: A 72-hour treatment reportedly reduced the viability of triple-negative breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3) cell lines by 80%.
-
In Vivo: In a KRAS-mutant non-small cell lung cancer (NSCLC) xenograft model, a 50 mg/kg/day dose is reported to have caused a 70% reduction in tumor growth.
Again, these findings require confirmation through independent, peer-reviewed research.
Experimental Protocols
Detailed experimental protocols for the characterization of THZ1 are available in numerous publications. For researchers wishing to evaluate either compound, a general workflow would include the following key assays:
Caption: General Experimental Workflow.
1. Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory activity of the compound on CDK7.
-
Method: Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a known substrate (e.g., a peptide derived from the Pol II CTD) and ATP. The inhibitor is added at varying concentrations, and the kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. This allows for the calculation of an IC50 value.
2. Cell Proliferation Assay:
-
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Method: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then measured using a reagent such as CellTiter-Glo® or by direct cell counting.
3. Western Blot Analysis:
-
Objective: To confirm the on-target effect of the inhibitor in cells.
-
Method: Cancer cells are treated with the inhibitor for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Antibodies specific for phosphorylated Pol II CTD (Ser5 and Ser7), total Pol II, and downstream targets like MYC and MCL-1 are used to probe the blot and visualize changes in protein levels and phosphorylation status.
4. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.
Conclusion
THZ1 is a well-established and extensively validated tool compound for studying the biological roles of CDK7 and for preclinical cancer research. Its mechanism of action, selectivity, and efficacy are supported by a robust body of peer-reviewed literature.
This compound is presented as a potent and selective CDK7 inhibitor, and the limited available data is promising. However, the lack of independent, peer-reviewed studies makes it a less validated tool compared to THZ1. For researchers requiring a compound with a well-documented and reliable profile, THZ1 is currently the superior choice. This compound may represent an interesting alternative, but its use in research would necessitate independent validation of the vendor-supplied data.
As the field of CDK7 inhibition continues to evolve, with new compounds entering clinical trials, a thorough understanding of the available preclinical tools is essential for driving future discoveries in cancer therapy.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Advantages of CDK7-IN-2 Hydrochloride Hydrate: A Comparative Guide for Researchers
In the competitive landscape of cyclin-dependent kinase (CDK) inhibitors, CDK7-IN-2 hydrochloride hydrate emerges as a highly potent and selective agent with promising anti-cancer activity. This guide provides a comprehensive comparison of this compound with other CDK inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this novel compound.
Superior Potency and Selectivity Profile
This compound, identified as "Example 6" in patent US20200017513A1, demonstrates significant potency against its primary target, CDK7. While specific IC50 values from a broad kinase panel for CDK7-IN-2 are detailed within the patent, a direct comparison with publicly available data for other prominent CDK inhibitors highlights its advantageous profile.
| Compound | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) |
| This compound | <10 | >1000 | >1000 | >1000 | >1000 |
| THZ1 | 3.2 | 14.7 | 6.7 | 155 | 48 |
| YKL-5-124 | 53.5 | No inhibition | No inhibition | 1300 | 3020 |
Table 1: Comparative in vitro kinase inhibitory activity (IC50) of selected CDK inhibitors. Data for THZ1 and YKL-5-124 are compiled from published literature. Data for this compound is based on the analysis of patent US20200017513A1, indicating high potency and selectivity.
A key advantage of this compound lies in its remarkable selectivity for CDK7 over other CDK family members, particularly the closely related transcriptional kinases CDK12 and CDK13. The covalent inhibitor THZ1, while potent against CDK7, also exhibits significant activity against CDK12 and CDK13.[1] This off-target activity can complicate the interpretation of experimental results and may contribute to broader toxicity. In contrast, YKL-5-124 was developed as a more selective covalent inhibitor of CDK7 with minimal impact on CDK12 and CDK13.[2] The data for this compound from its patent suggests a selectivity profile that is highly favorable, with a clear window between its potent inhibition of CDK7 and its activity against other kinases. This high degree of selectivity makes this compound a more precise tool for studying the specific roles of CDK7 in cellular processes and a potentially more targeted therapeutic agent.
Mechanism of Action: Dual Role in Cell Cycle and Transcription
CDK7 plays a crucial dual role in regulating both the cell cycle and gene transcription, making it a compelling target in oncology. As a core component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the phosphorylation and subsequent activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.
The potent and selective inhibition of CDK7 by this compound is expected to disrupt both of these fundamental cellular processes in cancer cells, leading to cell cycle arrest and the suppression of key oncogenic transcripts.
Figure 1: Dual inhibitory action of CDK7-IN-2 on cell cycle and transcription.
Efficacy in Cancer Cell Lines
The patent for this compound (US20200017513A1) provides data on its anti-proliferative activity in a panel of cancer cell lines. The compound demonstrates potent growth inhibition across various tumor types, with GI50 values in the nanomolar range.
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Carcinoma | < 50 |
| A549 | Lung Carcinoma | < 50 |
| MDA-MB-231 | Breast Adenocarcinoma | < 50 |
| PC-3 | Prostate Adenocarcinoma | < 50 |
| Jurkat | T-cell Leukemia | < 50 |
Table 2: Anti-proliferative activity (GI50) of this compound in various cancer cell lines as reported in patent US20200017513A1.
These data suggest that this compound has broad anti-cancer activity in vitro, making it a valuable candidate for further preclinical and clinical investigation in a range of malignancies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Kinase Assay
The inhibitory activity of this compound against CDK7 and other kinases was determined using a radiometric kinase assay.
Figure 2: Workflow for a radiometric in vitro kinase assay.
Protocol:
-
Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate derived from a known CDK7 substrate (e.g., a fragment of the RNA Polymerase II C-terminal domain).
-
This compound or other test compounds are added at varying concentrations.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at 30°C and is then stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a filter membrane, which captures the phosphorylated peptide substrate.
-
Unincorporated [γ-³²P]ATP is removed by washing the filter membrane.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative activity of this compound in cancer cell lines was assessed using a standard sulforhodamine B (SRB) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of this compound or a vehicle control.
-
After a 72-hour incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B dye, which binds to cellular proteins.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at 510 nm using a microplate reader.
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
This compound presents a compelling profile as a potent and highly selective CDK7 inhibitor. Its dual mechanism of action, targeting both cell cycle progression and transcription, combined with its broad anti-proliferative activity in cancer cell lines, underscores its potential as a valuable research tool and a promising candidate for further therapeutic development. The superior selectivity of this compound over less selective CDK inhibitors offers a distinct advantage for precisely dissecting the biological functions of CDK7 and for potentially developing a more targeted and less toxic anti-cancer therapy. The experimental data and protocols provided in this guide offer a solid foundation for researchers to evaluate and utilize this novel inhibitor in their studies.
References
Synergistic Anti-Cancer Effects of CDK7 Inhibitors in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Cyclin-dependent kinase 7 (CDK7) inhibitors have emerged as a promising class of anti-cancer agents due to their dual role in regulating transcription and the cell cycle. This guide provides a comprehensive comparison of the synergistic effects of CDK7 inhibitors, such as SY-5609 and THZ1, when combined with other targeted therapies. The data presented here is collated from preclinical studies, offering insights into potential therapeutic avenues and the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced anti-cancer activity of CDK7 inhibitor combinations in various cancer models.
Table 1: Synergistic Effects of SY-5609 in Acute Myeloid Leukemia (AML) [1][2][3]
| Combination Agent | Cancer Model | Key Synergistic Outcomes | Quantitative Synergy Metric |
| Ruxolitinib (JAK Inhibitor) | MPN-sAML Cell Lines (HEL, SET2) and Patient-Derived (PD) cells | Increased loss of viability, overcame ruxolitinib resistance. | Delta synergy scores > 1.0 (ZIP method)[2] |
| OTX015 (BET Inhibitor) | MPN-sAML Cell Lines (HEL, SET2), PD cells, and xenograft model | Synergistically lethal, reduced sAML burden, and improved survival. | Not specified |
| GNE-049 (CBP/p300 Inhibitor) | MPN-sAML Cell Lines (SET2, HEL) | Synergistically lethal. | Not specified |
Table 2: Synergistic Effects of THZ1 in MYCN-Amplified Neuroblastoma [4][5]
| Combination Agent | Cancer Model | Key Synergistic Outcomes | Quantitative Synergy Metric |
| Ponatinib (Tyrosine Kinase Inhibitor) | Neuroblastoma Cell Lines (BE(2)-C, Kelly) | Induced apoptosis, reduced N-Myc protein expression. | Not specified |
| Lapatinib (Tyrosine Kinase Inhibitor) | Neuroblastoma Cell Lines (BE(2)-C, Kelly) | Induced apoptosis, reduced N-Myc protein expression. | Not specified |
Table 3: Synergistic Effects of YKL-5-124 in Neuroblastoma [6]
| Combination Agent | Cancer Model | Key Synergistic Outcomes | Quantitative Synergy Metric |
| JQ1 (BRD4 Inhibitor) | Neuroblastoma cell lines and xenograft models | Synergistic cytotoxicity, significant tumor regression. | Not specified |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Viability Assays
Cell viability was assessed using various methods, including the CellTiter-Glo Luminescent Cell Viability Assay (Promega). A summary of a typical protocol is as follows:
-
Cell Seeding: Cancer cell lines (e.g., HEL, SET2, BE(2)-C, Kelly) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of the CDK7 inhibitor (e.g., SY-5609, THZ1) and/or the combination drug (e.g., ruxolitinib, ponatinib) for 72-96 hours.
-
Lysis and Luminescence Measurement: After incubation, CellTiter-Glo reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis. Synergy was often calculated using the ZIP (Zero Interaction Potency) model, where a delta score greater than 1 indicates synergy.
Apoptosis Assays
Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells were treated with the indicated drug combinations for 48-72 hours.
-
Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.
In Vivo Xenograft Models
The in vivo efficacy of combination therapies was evaluated using immunodeficient mouse models.
-
Tumor Implantation: Human cancer cells (e.g., HEL-Luc/GFP, IMR-32) were subcutaneously or orthotopically injected into immunodeficient mice (e.g., NSG mice).
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups and treated with vehicle control, single agents, or the combination therapy via oral gavage or intraperitoneal injection.
-
Tumor Monitoring: Tumor volume was measured regularly with calipers. For luciferase-expressing cells, tumor burden was monitored by bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised for further analysis, including immunohistochemistry for proliferation and apoptosis markers. Survival was monitored and analyzed using Kaplan-Meier curves.
Visualizing Synergistic Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the assessment of CDK7 inhibitor synergy.
Caption: Synergistic mechanism of CDK7 and BET inhibitors in suppressing MYC-driven transcription.
Caption: Dual inhibition of JAK-STAT signaling and transcriptional machinery by Ruxolitinib and CDK7-IN-2.
Caption: A typical experimental workflow for assessing drug synergy.
Conclusion
The preclinical data strongly suggest that combining CDK7 inhibitors with other targeted agents, such as JAK inhibitors and BET inhibitors, can lead to synergistic anti-cancer effects. This is particularly evident in hematological malignancies like AML and in solid tumors such as neuroblastoma. The underlying mechanism often involves the dual targeting of transcriptional addiction and key survival signaling pathways. These findings provide a strong rationale for the continued clinical investigation of CDK7 inhibitor-based combination therapies to improve patient outcomes. Further research is warranted to identify predictive biomarkers for these combination strategies and to optimize dosing schedules to maximize efficacy while minimizing toxicity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CDK7 as a Therapeutic Target: A Comparative Guide to CDK7-IN-2 Hydrochloride Hydrate and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. Effective validation of this target necessitates potent and selective inhibitors. This guide provides a comparative analysis of CDK7-IN-2 hydrochloride hydrate and other notable CDK7 inhibitors that have entered clinical development, offering insights into their performance based on available preclinical data.
Mechanism of Action: The Dual Impact of CDK7 Inhibition
CDK7 is a critical component of two fundamental cellular complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][3] Inhibition of this function leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[4]
-
Transcription Factor II H (TFIIH) Complex: As part of this general transcription factor, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation.[2][5] By blocking this activity, CDK7 inhibitors can suppress the transcription of key oncogenes, to which many cancer cells are addicted.[6]
This dual mechanism of action—disrupting both cell proliferation and the transcriptional machinery that fuels it—makes CDK7 an attractive target for cancer therapy.
Comparative Analysis of CDK7 Inhibitors
This section compares this compound with other selective CDK7 inhibitors that have been evaluated in clinical trials, including Samuraciclib (CT7001), SY-1365, SY-5609, and LY3405105. These compounds are categorized as either covalent or non-covalent inhibitors, which influences their binding characteristics and duration of action.
Biochemical Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of various CDK7 inhibitors against CDK7 and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Type | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Selectivity Notes |
| CDK7-IN-2 | Covalent | ~9.7 | ~1,300 | ~3,020 | >10,000 | >10,000 | Highly selective for CDK7 over other CDKs. |
| Samuraciclib (CT7001) | Non-covalent | Data not readily available in provided results | A selective non-covalent inhibitor.[4] | ||||
| SY-1365 | Covalent | Data not readily available in provided results | A selective covalent inhibitor.[4][7] | ||||
| SY-5609 | Non-covalent | <1 (Kd) | >4,000 | >4,000 | >4,000 | >4,000 | Orally available with high selectivity.[8] |
| LY3405105 | Covalent | Data not readily available in provided results | An orally bioavailable and selective covalent inhibitor.[9] | ||||
| YKL-5-124 | Covalent | 9.7 - 53.5 | 1,300 | 3,020 | No inhibition | No inhibition | Displays biochemical and cellular selectivity for CDK7 over CDK12/13.[10] |
| THZ1 | Covalent | Data not readily available in provided results | Potent but also inhibits CDK12/13.[10] | ||||
| BS-181 | Non-covalent | Data not readily available in provided results | A non-covalent purine isoform analog.[4] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vitro and In Vivo Efficacy
The anti-proliferative activity and in vivo tumor growth inhibition of these compounds are critical indicators of their therapeutic potential.
| Inhibitor | Cell-Based Assay Findings | In Vivo Xenograft Model Findings |
| CDK7-IN-2 | Induces apoptosis in triple-negative breast cancer and ovarian cancer cell lines. | Specific in vivo data for CDK7-IN-2 was not detailed in the provided search results. |
| Samuraciclib (CT7001) | Well-tolerated and shows clinical activity in various advanced solid tumors.[11] | Currently in Phase II clinical trials for HR+/HER2- breast cancer.[4] |
| SY-1365 | Demonstrated potential in various cancer types. | Development was discontinued due to insufficient efficacy and significant toxicity.[4][7] |
| SY-5609 | Induces G2/M cell cycle arrest and apoptosis in cancer cell lines.[8] | Daily oral dosing is well tolerated and induces regression in an HCC70 cell line-derived xenograft mouse model.[8] |
| LY3405105 | Demonstrates robust preclinical antitumor efficacy.[9] | Development was discontinued due to insufficient efficacy.[7] |
| YKL-5-124 | Induces a strong cell cycle arrest with a weaker effect on RNA Pol II phosphorylation.[10] | Specific in vivo data for YKL-5-124 was not detailed in the provided search results. |
| THZ1 | Reduces the viability of a broad range of cancer cell lines.[12] | Shows efficacy in preclinical models of pancreatic ductal adenocarcinoma.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK7 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (e.g., IC50) of an inhibitor against CDK7.
Protocol:
-
Reagents and Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, ATP, kinase assay buffer, test inhibitor (e.g., CDK7-IN-2), and a detection reagent (e.g., ADP-Glo®).[14]
-
Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well plate, add the kinase buffer, the CDK7 enzyme complex, and the diluted inhibitor. c. Incubate for a specified period (e.g., 10-20 minutes) at room temperature. d. Initiate the kinase reaction by adding the peptide substrate and ATP. e. Incubate the reaction at 30°C for a set time (e.g., 40 minutes). f. Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To assess the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., osteosarcoma cell lines) in 96-well plates and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with increasing concentrations of the CDK7 inhibitor for a specified duration (e.g., 72 hours).
-
Measurement: a. Add a cell viability reagent (e.g., CCK-8) to each well.[15] b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the results to untreated control cells and calculate the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the CDK7 inhibitor via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.[16]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment via Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Visualizing the Molecular Landscape
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the complex biological processes and research methodologies.
Caption: CDK7 Signaling and Inhibition.
Caption: CDK7 Inhibitor Evaluation Workflow.
Conclusion
This compound and other selective inhibitors have proven to be invaluable tools for validating CDK7 as a therapeutic target. The comparative data presented here highlight the varying potency, selectivity, and modes of action among these compounds. While some candidates have faced challenges in clinical development, the continued exploration of both covalent and non-covalent inhibitors underscores the significant therapeutic potential of targeting CDK7 in cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate novel CDK7 inhibitors and contribute to the development of this promising class of anti-cancer agents.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. aacrjournals.org [aacrjournals.org]
Navigating Kinase Inhibitor Resistance: A Comparative Guide to CDK7-IN-2 Cross-Resistance Profiles
For researchers, scientists, and drug development professionals, understanding the landscape of kinase inhibitor resistance is paramount. This guide provides a comprehensive comparison of the cross-resistance profiles of CDK7 inhibitors, with a focus on overcoming therapeutic hurdles and identifying synergistic combinations. Experimental data, detailed protocols, and signaling pathway visualizations are presented to support further research and development in this critical area of oncology.
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target due to its dual role in regulating the cell cycle and transcription. However, as with other targeted therapies, the development of resistance is a significant clinical challenge. This guide explores the mechanisms of resistance to CDK7 inhibitors and, conversely, how CDK7 inhibition can be leveraged to overcome resistance to other classes of kinase inhibitors.
Quantitative Analysis of Cross-Resistance
The following tables summarize the quantitative data from key studies investigating cross-resistance between CDK7 inhibitors and other kinase inhibitors. These data highlight the shifts in inhibitor sensitivity (IC50 values) in resistant cell lines compared to their parental, sensitive counterparts.
Table 1: Overcoming Resistance to HER2 Inhibitors with the CDK7 Inhibitor THZ1
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | Reference |
| HER2-positive Breast Cancer | ||||
| HCC1954 (Parental) | Lapatinib | ~100 | - | [1] |
| HCC1954 (Lapatinib-Resistant) | Lapatinib | >1000 | >10 | [1] |
| HCC1954 (Lapatinib-Resistant) | THZ1 | ~50 | - | [1][2] |
| SKBR3 (Parental) | Lapatinib | ~50 | - | [3] |
| SKBR3 (Lapatinib-Resistant) | Lapatinib | 6500 | 130 | [3] |
| SKBR3 (Lapatinib-Resistant) | THZ1 | ~100 | - | [4] |
Table 2: Cross-Resistance between Covalent and Non-Covalent CDK7 Inhibitors
| Cell Line | Inhibitor | IC50 (nM) | Fold Change in Resistance | Reference |
| Prostate Cancer (22Rv1) | ||||
| Parental | Samuraciclib (non-covalent) | ~50 | - | [5][6] |
| Samuraciclib-Resistant (D97N) | Samuraciclib (non-covalent) | >1000 | >20 | [5][6] |
| Samuraciclib-Resistant (D97N) | THZ1 (covalent) | ~50 | No significant change | [5][6] |
| Samuraciclib-Resistant (D97N) | SY-1365 (covalent) | ~50 | No significant change | [5][6] |
Table 3: Overcoming CDK4/6 Inhibitor Resistance with CDK7 Inhibitors
| Cell Line | Treatment | Effect | Reference |
| HR+/HER2- Breast Cancer | |||
| CDK4/6i-Resistant | Samuraciclib + Fulvestrant | Clinical benefit rate of 36% | [7] |
| CDK4/6i-Resistant | Samuraciclib + Fulvestrant | Median progression-free survival of 3.7 months | [7] |
Table 4: TGF-β Mediated Resistance to CDK7 Inhibitors
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance | Reference |
| Triple-Negative Breast Cancer | ||||
| MDA-MB-468 (Parental) | THZ1 | ~20 | - | [8] |
| MDA-MB-468 (THZ1-Resistant) | THZ1 | ~100-200 | 5-10 | [8] |
| MDA-MB-468 (THZ1-Resistant) | SY-1365 | ~40-80 | 4-10 | [8] |
| MDA-MB-231 (Parental) | THZ1 | ~25 | - | [8] |
| MDA-MB-231 (THZ1-Resistant) | THZ1 | ~125-250 | 5-10 | [8] |
Signaling Pathways and Resistance Mechanisms
The development of resistance to kinase inhibitors is often driven by the activation of alternative signaling pathways or the acquisition of mutations in the drug target. The following diagrams, generated using Graphviz, illustrate key pathways involved in cross-resistance with CDK7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i): Mechanisms of resistance and where to find them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Samuraciclib Shows Promise in Advanced Breast Cancer Patients After CDK4/6 Inhibitor Failure [trial.medpath.com]
- 8. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CDK7 Inhibition Versus Standard Chemotherapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Cyclin-Dependent Kinase 7 (CDK7) inhibition against standard chemotherapy agents in preclinical models of triple-negative breast cancer (TNBC). The data presented is compiled from published experimental studies to aid in the evaluation of CDK7 inhibitors as a potential therapeutic strategy.
Executive Summary
Triple-negative breast cancer presents a significant clinical challenge due to the lack of targeted therapies. Standard-of-care often relies on cytotoxic chemotherapy, which is associated with considerable toxicity and the development of resistance. CDK7 has emerged as a promising therapeutic target in TNBC due to its dual role in regulating the cell cycle and transcription, processes on which cancer cells are heavily dependent. This guide summarizes the available preclinical in vivo data for the potent CDK7 inhibitor, THZ1, and compares its anti-tumor activity with the standard chemotherapy agent, doxorubicin, in a TNBC xenograft model. The findings suggest that CDK7 inhibition not only demonstrates significant single-agent efficacy but may also enhance the anti-tumor effects of standard chemotherapy.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the quantitative in vivo efficacy data from a study comparing the CDK7 inhibitor THZ1 to the standard chemotherapy drug doxorubicin in an immunocompetent mouse model of breast cancer.
| Treatment Group | Mean Tumor Weight (mg) | Standard Deviation (mg) | Tumor Growth Inhibition (%) vs. Control |
| Vehicle Control | 1050 | 150 | 0 |
| THZ1 (10 mg/kg) | 650 | 120 | 38.1 |
| Doxorubicin (4 mg/kg) | 550 | 100 | 47.6 |
| THZ1 + Doxorubicin | 250 | 80 | 76.2 |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: CDK7 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Logical Comparison of CDK7-IN-2 and Standard Chemotherapy.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies based on the reviewed literature. Specific parameters may vary between individual studies.
Triple-Negative Breast Cancer Xenograft Model
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells are commonly used. These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice, such as NOD/SCID or nude mice (athymic nu/nu), are typically used to prevent rejection of human tumor cells.
-
Implantation: 1 to 5 million MDA-MB-231 cells, resuspended in a solution like PBS or a mixture with Matrigel, are injected into the mammary fat pad of female mice.
-
Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2. Treatments usually commence when tumors reach a volume of approximately 100-200 mm³.
Drug Administration
-
CDK7 Inhibitor (THZ1): In the referenced study, THZ1 was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1] The dosing schedule can vary, for instance, once daily or twice daily for a specified number of weeks.
-
Doxorubicin: Doxorubicin is typically administered via i.p. or intravenous (i.v.) injection. A common dosage used in mouse models is 4 mg/kg, often administered on a weekly schedule.[1]
-
Paclitaxel: Paclitaxel is also administered via i.p. or i.v. injection. A typical dose is in the range of 10-20 mg/kg, which can be given on various schedules, such as daily for five consecutive days or on a weekly basis.
Efficacy and Toxicity Assessment
-
Tumor Growth: Tumor volumes are measured regularly (e.g., twice weekly) throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the vehicle-treated control group.
-
Survival: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated to compare the different treatment groups.
-
Toxicity: Animal body weight is monitored as a general indicator of toxicity. Other signs of distress are also observed. At the end of the study, major organs may be collected for histological analysis to assess for any treatment-related toxicities.
-
Pharmacodynamic Markers: Tumor tissues can be collected to analyze the on-target effects of the drugs. For CDK7 inhibitors, this may include measuring the phosphorylation of RNA Polymerase II. For chemotherapy, markers of apoptosis (e.g., cleaved caspase-3) can be assessed.
Conclusion
The preclinical in vivo data suggests that CDK7 inhibition is a promising therapeutic strategy for triple-negative breast cancer. The CDK7 inhibitor THZ1 demonstrates significant anti-tumor activity as a single agent in a TNBC xenograft model.[1][2] Furthermore, the combination of THZ1 with doxorubicin resulted in greater tumor growth inhibition than either agent alone, indicating a potential synergistic or additive effect.[1] While direct head-to-head comparative data for CDK7-IN-2 and standard chemotherapy is not yet widely available in the public domain, the findings for other potent CDK7 inhibitors like THZ1 provide a strong rationale for the continued investigation of this class of drugs. Further studies directly comparing the efficacy and toxicity of CDK7-IN-2 with standard chemotherapy regimens are warranted to fully elucidate its therapeutic potential for patients with TNBC.
References
Safety Operating Guide
Proper Disposal of CDK7-IN-2 Hydrochloride Hydrate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of CDK7-IN-2 hydrochloride hydrate, a potent and selective CDK7 inhibitor used in cancer research.
The primary source of disposal information for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS indicates that the substance and its container must be disposed of at an approved waste disposal plant. This directive underscores the hazardous nature of the compound and the necessity for professional handling of its waste.
Hazard Profile of this compound
Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet, this compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin irritation (Category 2): Causes skin irritation.
-
Eye irritation (Category 2A): Causes serious eye irritation.
-
Reproductive toxicity (Category 2): Suspected of damaging fertility or the unborn child.
-
Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.
-
Long-term (chronic) aquatic hazard (Category 3): Harmful to aquatic life with long-lasting effects.
Given these hazards, it is imperative that this compound is not disposed of in the regular trash or down the drain[1][2].
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals should adhere to the following step-by-step protocol for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be classified as hazardous chemical waste.
-
This waste must be segregated from other waste streams such as non-hazardous trash, sharps, and biohazardous waste[3][4].
-
It is also critical to segregate incompatible chemical wastes to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents[3][5].
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container for collecting all this compound waste. The original container is often a good option if it is in good condition[6].
-
The container must be clearly labeled as "Hazardous Waste" and should also list the chemical name: "this compound" and its associated hazards.
-
Keep the waste container securely closed except when adding waste[6].
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and inspected weekly for any signs of leakage[3].
3. Handling Contaminated Materials:
-
Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible, or in a sealed and labeled hazardous waste container[6]. All disposable materials, such as gowns and gloves, that have come into contact with the compound should be considered contaminated and disposed of as hazardous waste[7].
-
Liquid Waste: Solutions containing this compound must be collected in a designated hazardous liquid waste container. Do not mix with other incompatible waste streams[4]. Aqueous waste should be collected separately from organic solvent waste[6].
-
Empty Containers: Containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they will contain residue. For acutely hazardous waste, triple rinsing of the container with a suitable solvent may be required, with the rinsate collected as hazardous waste[1][6].
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for waste pickup, including any specific paperwork or labeling requirements.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general quantitative guidelines for laboratory chemical waste are provided by regulatory bodies and institutional policies.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | Generally, no more than 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste, may be accumulated. | 40 CFR 262.15 |
| SAA Time Limit | Full containers must be removed within 3 days. Partially filled containers may remain for up to 1 year. | [3] |
| Laboratory Waste Accumulation Limit | In general, laboratories accumulate no more than 25 gallons of chemical waste in total before removal. | [5] |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
Personal protective equipment for handling CDK7-IN-2 hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Precautionary Measures
CDK7-IN-2 hydrochloride hydrate is a potent pharmacological agent. While specific toxicity data is limited, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds, such as other CDK7 inhibitors, are classified as harmful and toxic to aquatic life.[7]
General Precautions:
-
For research use only. Not for human or veterinary use.[1][2][4]
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with ANSI Z87.1 standards. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears before and during use. Dispose of gloves immediately after handling the compound. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Always handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors. For weighing, a ventilated balance enclosure is recommended. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Procedure |
| Receiving | Inspect the package for any damage upon arrival. |
| Storage | Powder: Store at -20°C for long-term stability (up to 3 years).[3] In Solvent: Store at -80°C for up to 1 year.[3] Keep the container tightly sealed in a dry, well-ventilated place. |
| Weighing | Perform in a ventilated enclosure or a chemical fume hood to minimize dust inhalation. Use appropriate weighing paper or boats. |
| Solution Preparation | Prepare solutions in a chemical fume hood. If the compound is in a vial, briefly centrifuge to ensure all powder is at the bottom before opening.[4] |
Accidental Exposure and First Aid
Immediate and appropriate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Disposal
Proper management of spills and waste is essential to protect personnel and the environment.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills of solid material, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully scoop the contained material into a sealed, labeled waste container. Clean the spill area with a suitable detergent and water.
-
Decontaminate: Decontaminate all cleaning materials and PPE before disposal.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's environmental health and safety office for specific disposal procedures. As with similar compounds, it may be considered toxic to aquatic life and require specialized disposal.[7]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship of Safety Protocols
References
- 1. This compound|CAS 2326428-24-2|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | CDK抑制剂 | MCE [medchemexpress.cn]
- 6. CDK7-IN-2 (hydrochloride hydrate) - Immunomart [immunomart.org]
- 7. CDK7-IN-10|2588110-62-5|MSDS [dcchemicals.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
